molecular formula C23H32O6 B154792 Strophanthidin CAS No. 66-28-4

Strophanthidin

Cat. No.: B154792
CAS No.: 66-28-4
M. Wt: 404.5 g/mol
InChI Key: ODJLBQGVINUMMR-HZXDTFASSA-N
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Description

Strophanthidin is a 3beta-hydroxy steroid, a 14beta-hydroxy steroid, a 5beta-hydroxy steroid, a 19-oxo steroid, a member of cardenolides and a steroid aldehyde. It is functionally related to a 5beta-cardanolide.
This compound has been reported in Adonis aestivalis, Erysimum pulchellum, and other organisms with data available.
3 beta,5,14-Trihydroxy-19-oxo-5 beta-card-20(22)-enolide. The aglycone cardioactive agent isolated from Strophanthus Kombe, S. gratus and other species;  it is a very toxic material formerly used as digitalis. Synonyms: Apocymarin;  Corchorin;  Cynotoxin;  Corchorgenin.

Properties

IUPAC Name

(3S,5S,8R,9S,10S,13R,14S,17R)-3,5,14-trihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32O6/c1-20-6-3-17-18(4-8-22(27)11-15(25)2-7-21(17,22)13-24)23(20,28)9-5-16(20)14-10-19(26)29-12-14/h10,13,15-18,25,27-28H,2-9,11-12H2,1H3/t15-,16+,17-,18+,20+,21-,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODJLBQGVINUMMR-HZXDTFASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1(CCC2C4=CC(=O)OC4)O)CCC5(C3(CCC(C5)O)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@]1(CC[C@@H]2C4=CC(=O)OC4)O)CC[C@]5([C@@]3(CC[C@@H](C5)O)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00903966
Record name Strophanthidin
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Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

66-28-4
Record name Strophanthidin
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Record name Strophanthidin
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Record name strophanthidin
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Record name Strophanthidin
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Record name (3β,5β)-3,5,14-trihydroxy-19-oxocard-20(22)-enolide
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Record name STROPHANTHIDIN
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Foundational & Exploratory

Strophanthidin's intricate dance with Na+/K+-ATPase: A technical guide to its core mechanism of action

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the molecular interactions and downstream signaling cascades initiated by the cardiac glycoside strophanthidin upon binding to the Na+/K+-ATPase pump. This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the core mechanism of action, quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

This compound, a cardiac glycoside, exerts its physiological and pathological effects primarily through its specific interaction with the Na+/K+-ATPase, an essential transmembrane protein responsible for maintaining sodium and potassium gradients across the cell membrane. This guide elucidates the intricacies of this interaction, from the initial binding event to the subsequent cascade of intracellular signaling events.

The Core Mechanism: Inhibition of the Sodium Pump

This compound, like other cardiac glycosides, binds to a specific site on the α-subunit of the Na+/K+-ATPase. This binding preferentially occurs when the enzyme is in its phosphorylated, outward-facing conformation (E2-P). The binding of this compound stabilizes this conformation, thereby inhibiting the dephosphorylation and subsequent conformational changes necessary for ion transport.

The inhibition of the Na+/K+-ATPase pump leads to an increase in the intracellular sodium concentration ([Na+]i). This rise in [Na+]i alters the electrochemical gradient for sodium, which in turn affects the activity of the sodium-calcium exchanger (NCX). The NCX, in its reverse mode, utilizes the inwardly directed sodium gradient to extrude calcium from the cell. With the diminished sodium gradient, the efficiency of calcium extrusion by the NCX is reduced, leading to an accumulation of intracellular calcium ([Ca2+]i). This elevation in cytosolic calcium is the primary mechanism behind the positive inotropic (increased contractility) effect of this compound on cardiac muscle.[1]

Quantitative Insights into this compound's Interaction with Na+/K+-ATPase

The affinity and inhibitory potency of this compound for Na+/K+-ATPase can vary depending on the specific isoform of the α-subunit and the tissue type. The following tables summarize key quantitative data from various studies.

Table 1: Inhibitory Concentration (IC50) of this compound on Na+/K+-ATPase Isoforms

Na+/K+-ATPase IsoformSpeciesTissue/Cell TypeIC50Reference
α1HumanRecombinant1.8 µM(ResearchGate)
α2HumanRecombinant0.3 µM(ResearchGate)
α3HumanRecombinant0.4 µM(ResearchGate)
Not specifiedRatBrain~1 µM[2]
Not specifiedGuinea PigHeartConcentration-dependent inhibition (1-100 µmol/L)[3]

Table 2: Effects of this compound on Na+/K+-ATPase Activity and Cardiac Function

ConcentrationSpeciesPreparationEffectReference
0.1 nmol/LGuinea PigIsolated HeartStimulated Na+, K+-ATPase activity[3]
1 nmol/LGuinea PigIsolated HeartIncreased +dp/dt(max) and Na+, K+-ATPase activity[3]
10 and 100 nmol/LGuinea PigIsolated HeartIncreased LVP and +dp/dt(max)[3]
1-100 µmol/LGuinea PigIsolated HeartConcentration-dependent inhibition of Na+, K+-ATPase[3]
5 µMSheepCardiac Purkinje fibersReversibly increased intracellular Na+ activity by 2 to 18 mM[4]
25 µmol/LGuinea PigIsolated ventricular myocytesElevated calcium transient amplitude and increased positive inotropic effects[1][5]

Downstream Signaling Cascades: Beyond Ion Gradients

The interaction of this compound with Na+/K+-ATPase is not limited to the disruption of ion homeostasis. The Na+/K+-ATPase also functions as a signal transducer, and its inhibition by this compound can trigger a variety of intracellular signaling pathways.[1][6][7][8] This signaling function is often mediated by the interaction of the Na+/K+-ATPase with other membrane and cytosolic proteins, including Src kinase.[6][7][9][10]

Mitogen-Activated Protein Kinase (MAPK) Pathway

Inhibition of Na+/K+-ATPase by this compound can lead to the activation of the MAPK signaling cascade.[1] This is thought to occur through the formation of a signaling complex involving the Na+/K+-ATPase and the non-receptor tyrosine kinase Src. Binding of this compound induces a conformational change in the Na+/K+-ATPase, leading to the activation of Src. Activated Src can then phosphorylate and activate other downstream kinases, ultimately leading to the activation of the ERK1/2 MAP kinases. This pathway is implicated in the regulation of gene expression and cellular growth. In failing ventricular myocytes, both the MAPK and reactive oxygen species (ROS) pathways are involved in the this compound-induced increase in calcium transients.[1][5]

MAPK_Pathway This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Binds and Inhibits Src Src NaK_ATPase->Src Activates EGFR EGFR Src->EGFR Transactivates Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression

This compound-induced MAPK signaling cascade.
PI3K/AKT/mTOR Pathway

This compound has been shown to inhibit the expression of key proteins in the PI3K/AKT/mTOR pathway, such as PI3K, AKT, and mTOR.[6][7][8] The binding of ouabain, a similar cardiac glycoside, to Na+/K+-ATPase can induce the interaction of the α-subunit with the p85 subunit of PI3K, leading to its activation.[8] This activation of the PI3K/AKT pathway can be independent of Src kinase.[8]

PI3K_AKT_Pathway This compound This compound NaK_ATPase Na+/K+-ATPase (α-subunit) This compound->NaK_ATPase Binds and Inhibits PI3K PI3K (p85 subunit) NaK_ATPase->PI3K Interacts with PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Promotes

This compound's modulation of the PI3K/AKT/mTOR pathway.
Wnt/β-catenin Pathway

The Na+/K+-ATPase has been implicated in the regulation of the Wnt/β-catenin signaling pathway. Inhibition of the Na+/K+-ATPase by cardiac glycosides like ouabain can block Wnt-induced signaling.[4][11][12][13][14] this compound has been shown to inhibit the expression of Gsk3α and β-catenin, key components of this pathway.[1][6][7] The mechanism may involve the regulation of GSK3β, a kinase that phosphorylates β-catenin, targeting it for degradation. By inhibiting Na+/K+-ATPase, cardiac glycosides may influence the activity of GSK3β and thereby stabilize β-catenin, allowing it to translocate to the nucleus and activate target gene expression.[14][15]

Wnt_Pathway This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibits GSK3b GSK3β NaK_ATPase->GSK3b Modulates Beta_Catenin β-catenin GSK3b->Beta_Catenin Phosphorylates for GSK3b->Beta_Catenin Inhibition of GSK3β prevents degradation Degradation Degradation Beta_Catenin->Degradation Nucleus Nucleus Beta_Catenin->Nucleus Translocates to TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Binds to Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription Activates

Modulation of the Wnt/β-catenin pathway by this compound.

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the interaction of this compound with Na+/K+-ATPase.

Isolation and Culture of Adult Cardiomyocytes

A common method for studying the effects of this compound on cardiac cells is the use of isolated adult cardiomyocytes. The Langendorff perfusion method is a widely used technique for this purpose.

Protocol Overview:

  • Heart Excision: The heart is rapidly excised from a euthanized animal (e.g., rat or guinea pig) and immediately placed in ice-cold, oxygenated buffer.

  • Aortic Cannulation: The aorta is cannulated on a Langendorff apparatus, and retrograde perfusion with a calcium-free buffer is initiated to stop the heart's contractions and wash out the blood.

  • Enzymatic Digestion: The heart is then perfused with a buffer containing digestive enzymes, such as collagenase and protease, to break down the extracellular matrix.

  • Cell Dissociation: After digestion, the ventricular tissue is minced and gently agitated to release individual cardiomyocytes.

  • Calcium Reintroduction: The isolated cells are gradually reintroduced to calcium-containing solutions to ensure their viability and calcium tolerance.

  • Cell Culture: The viable, rod-shaped cardiomyocytes are then plated on laminin-coated dishes and can be used for subsequent experiments.

Na+/K+-ATPase Activity Assay

The activity of Na+/K+-ATPase is typically determined by measuring the rate of ATP hydrolysis, which is quantified by the amount of inorganic phosphate (Pi) released.

Principle: The total ATPase activity is measured in the presence of Na+, K+, Mg2+, and ATP. The ouabain- or this compound-insensitive ATPase activity (representing other ATPases) is measured in the absence of K+ and the presence of the inhibitor. The Na+/K+-ATPase activity is then calculated as the difference between the total and the inhibitor-insensitive activities.

General Protocol:

  • Sample Preparation: Prepare a membrane fraction from the tissue or cells of interest.

  • Reaction Mixture: Prepare two sets of reaction mixtures.

    • Total ATPase: Contains buffer, NaCl, KCl, MgCl2, and ATP.

    • Inhibitor-insensitive ATPase: Contains buffer, NaCl, MgCl2, ATP, and a saturating concentration of this compound or ouabain.

  • Enzyme Reaction: Add the membrane preparation to the reaction mixtures and incubate at 37°C for a defined period.

  • Stop Reaction: Terminate the reaction by adding a stop solution, often an acidic solution.

  • Phosphate Detection: Measure the amount of inorganic phosphate released using a colorimetric method, such as the malachite green assay.

  • Calculation: Calculate the specific activity of Na+/K+-ATPase (e.g., in µmol Pi/mg protein/hour) by subtracting the inhibitor-insensitive activity from the total activity.

ATPase_Assay_Workflow cluster_prep Sample Preparation cluster_reaction Enzyme Reaction cluster_analysis Data Analysis Prep Prepare Membrane Fraction Total_ATPase Total ATPase Reaction (Na+, K+, Mg2+, ATP) Prep->Total_ATPase Inhibitor_ATPase Inhibitor-Insensitive ATPase (Na+, Mg2+, ATP, this compound) Prep->Inhibitor_ATPase Stop Stop Reaction Total_ATPase->Stop Inhibitor_ATPase->Stop Detect_Pi Detect Inorganic Phosphate (Pi) Stop->Detect_Pi Calculate Calculate Na+/K+-ATPase Activity Detect_Pi->Calculate

Workflow for Na+/K+-ATPase activity assay.
[3H]-Ouabain Competition Binding Assay

This assay is used to determine the binding affinity (Kd or Ki) of this compound for the Na+/K+-ATPase by measuring its ability to compete with the binding of a radiolabeled cardiac glycoside, typically [3H]-ouabain.

Protocol Overview:

  • Membrane Preparation: Isolate a membrane fraction rich in Na+/K+-ATPase.

  • Incubation: Incubate the membranes with a fixed concentration of [3H]-ouabain and varying concentrations of unlabeled this compound.

  • Separation: Separate the membrane-bound from the free [3H]-ouabain, usually by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of [3H]-ouabain binding against the concentration of this compound. The IC50 value (the concentration of this compound that inhibits 50% of [3H]-ouabain binding) can be determined from this curve. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Electrophysiological Measurement of Na+/K+-ATPase Current

The whole-cell patch-clamp technique can be used to directly measure the current generated by the electrogenic Na+/K+-ATPase pump.

Principle: The Na+/K+-ATPase pumps three Na+ ions out of the cell for every two K+ ions it pumps in, resulting in a net outward current. This current can be isolated and measured under voltage-clamp conditions.

General Protocol:

  • Cell Preparation: Use isolated cardiomyocytes or other suitable cells expressing Na+/K+-ATPase.

  • Patch-Clamp Setup: Establish a whole-cell patch-clamp configuration. The intracellular (pipette) solution should contain a high concentration of Na+ to stimulate the pump, while the extracellular solution should be K+-free to inhibit the pump initially.

  • Current Measurement: Hold the cell at a constant membrane potential and record the baseline current.

  • Pump Activation: Rapidly switch the extracellular solution to one containing K+ to activate the Na+/K+-ATPase. The resulting outward current is the pump current.

  • Inhibition: Apply this compound to the extracellular solution to inhibit the pump current, confirming its identity.

Conclusion

This compound's mechanism of action on the Na+/K+-ATPase is a multifaceted process that extends beyond simple ion pump inhibition. By stabilizing the E2-P conformation of the enzyme, it not only disrupts cellular ion homeostasis, leading to its classic cardiotonic effects, but also triggers a complex network of intracellular signaling pathways. A thorough understanding of these molecular interactions and their downstream consequences is crucial for the continued exploration of this compound and other cardiac glycosides in both research and therapeutic contexts. This guide provides a foundational framework for professionals in the field to delve deeper into the intricate world of this compound and its primary cellular target.

References

Strophanthidin: A Technical Guide on its Potential as an Anti-Cancer Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Strophanthidin, a cardiac glycoside historically used for heart conditions, is emerging as a potent anti-cancer agent with a multi-faceted mechanism of action. As a member of the cardiac steroid family, it is a natural product refined from plants such as Semen Lepidii and Antiaris toxicaria.[1][2] Extensive in-vitro research demonstrates its ability to induce dose-dependent cytotoxic effects across various cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancers.[3][4][5] The primary mechanism is the inhibition of the Na+/K+-ATPase pump, which triggers a cascade of downstream signaling events.[5][6] This disruption leads to the attenuation of critical pro-survival signaling pathways such as MAPK, PI3K/AKT/mTOR, and Wnt/β-catenin.[3][4][7] Furthermore, this compound promotes apoptosis through both intrinsic and extrinsic pathways, induces cell cycle arrest, and causes DNA damage, highlighting its potential as a promising candidate for drug repurposing in oncology.[1][3][5]

Core Mechanism of Action: Na+/K+-ATPase Inhibition

The foundational anti-cancer activity of this compound, like other cardiac glycosides, stems from its inhibition of the Na+/K+-ATPase, an essential transmembrane protein responsible for maintaining cellular ion gradients.[5][6]

  • Ion Gradient Disruption: Inhibition of the pump leads to an increase in intracellular sodium and a decrease in intracellular potassium. This disrupts the sodium-calcium exchanger, resulting in an influx and accumulation of intracellular calcium ions.[8]

  • Signal Transduction: Beyond its role in ion transport, the Na+/K+-ATPase acts as a signal transducer. This compound binding can trigger intracellular signaling cascades independent of ion concentration changes, activating pathways like Src kinase and the subsequent Ras/MAPK signaling.[9]

This primary action initiates a series of downstream events that collectively contribute to its anti-neoplastic effects.

Modulation of Key Oncogenic Signaling Pathways

This compound has been shown to significantly inhibit multiple signaling pathways that are frequently dysregulated in cancer, thereby impeding cell proliferation, survival, and growth.

PI3K/AKT/mTOR Pathway

This pathway is central to regulating cell growth, metabolism, and survival. This compound treatment leads to the downregulation of key proteins in this cascade, including PI3K, AKT, and mTOR, effectively switching off this critical pro-survival signal in cancer cells.[3][5][7]

MAPK/ERK Pathway

The MAPK/ERK pathway is crucial for tumor cell proliferation, invasion, and metastasis.[1] this compound inhibits the expression of key components like MEK1, leading to the downregulation of the entire p38 MAPK/ERK signaling cascade.[1][3][5]

Wnt/β-Catenin Pathway

Aberrant activation of the Wnt/β-catenin pathway is a hallmark of many cancers. This compound has been observed to inhibit the expression of Gsk3α and β-catenin, key mediators of this pathway, thereby disrupting its oncogenic signaling.[3][4]

cluster_membrane Cell Membrane cluster_pathways Intracellular Signaling This compound This compound NKA Na+/K+-ATPase This compound->NKA PI3K PI3K NKA->PI3K Inhibits MEK1 MEK1 NKA->MEK1 Inhibits Wnt_Pathway Wnt/β-catenin Pathway NKA->Wnt_Pathway Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK ERK MEK1->ERK ERK->Proliferation Wnt_Pathway->Proliferation

This compound inhibits key pro-survival signaling pathways.

Induction of Programmed Cell Death (Apoptosis)

A crucial component of this compound's anti-cancer effect is its ability to induce apoptosis through multiple routes.

Extrinsic (Death Receptor) Pathway

In A549 lung adenocarcinoma cells, this compound promotes the expression of TNF-related apoptosis-inducing ligand receptor 2 (TRAIL-R2), also known as Death Receptor 5 (DR5).[1][2][10] This upregulation leads to the activation of the initiator caspase-8 and subsequent executioner caspases-3 and -6, triggering the extrinsic apoptotic cascade.[1][10]

Intrinsic (Mitochondrial) Pathway

This compound treatment also activates the intrinsic apoptotic pathway. This is characterized by the upregulation of the pro-apoptotic protein BAX and the downregulation of the proto-oncogene c-Myc.[3] This shift in the BAX/c-Myc balance leads to the activation of the initiator caspase-9, which in turn activates executioner caspases-3 and -7, culminating in apoptosis.[3][5] The activation of caspases leads to the cleavage of substrates like PARP, a hallmark of apoptotic cell death.[3]

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway This compound This compound DR5 DR5 (TRAIL-R2) (Upregulated) This compound->DR5 BAX BAX (Upregulated) This compound->BAX cMyc c-Myc (Downregulated) This compound->cMyc Casp8 Caspase-8 DR5->Casp8 Casp37 Caspase-3 & 7 Casp8->Casp37 Casp9 Caspase-9 BAX->Casp9 Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

This compound induces apoptosis via extrinsic and intrinsic pathways.

Cell Cycle Arrest & DNA Damage

This compound disrupts the normal progression of the cell cycle, a common strategy for anti-cancer agents.

  • G2/M Phase Arrest: In MCF-7, A549, and HepG2 cells, this compound induces cell cycle arrest at the G2/M phase.[3][4][7][11] This is validated by the inhibited expression of key checkpoint and cyclin-dependent kinases that regulate this transition.[3]

  • S Phase Arrest: In a separate study on A549 cells, this compound treatment led to an accumulation of cells in the S phase, suggesting it can also interfere with DNA replication.[1]

  • DNA Damage: The cytotoxic effects of this compound are further supported by its ability to induce DNA damage, as observed through comet assays. This damage serves as a trigger for cell death pathways.[3][5]

Quantitative Data Summary

Table 1: In-Vitro Cytotoxicity (IC₅₀) of this compound
Cell LineCancer TypeIC₅₀ Value (μM)Non-Malignant ControlReference
A549Lung Adenocarcinoma0.529 ± 0.05L132, WRL68[3][5]
MCF-7Breast Carcinoma1.12 ± 0.04L132, WRL68[3][5]
HepG2Liver Carcinoma1.75 ± 0.02L132, WRL68[3][5]
A549Lung AdenocarcinomaNot specifiedHEK293T (IC₅₀: 3.02 μM)[1]

Note: this compound demonstrated low toxicity in non-malignant cell lines L132, WRL68, and peripheral blood mononuclear cells (PBMCs).[3][12]

Table 2: Effect of this compound on Cell Cycle Distribution
Cell LineEffectThis compound Conc.DurationReference
MCF-7G2/M Arrest2.0 μM24 h[3][5]
A549G2/M Arrest1.0 μM24 h[3][5]
HepG2G2/M Arrest2.5 μM24 h[3][5]
A549S Phase Arrest1.0 μM24 h[1]

Detailed Experimental Protocols

Cell Viability and IC₅₀ Determination (MTT Assay)
  • Cell Seeding: Cancer cells (e.g., MCF-7, A549, HepG2) and non-malignant control cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Treatment: Cells are treated with a range of this compound concentrations (e.g., 0 to 10 μM) for 24 or 48 hours.[12]

  • MTT Incubation: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Analysis: Cell viability is calculated as a percentage relative to untreated control cells. The IC₅₀ value is determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Cell Cycle Analysis (Flow Cytometry)
  • Synchronization: Cells are cultured to 70-80% confluency and then subjected to serum starvation for 72 hours to synchronize them in the G0/G1 phase.[3][5]

  • Treatment: Synchronized cells are treated with this compound at predetermined concentrations (e.g., IC₅₀ values: 2 μM for MCF-7, 1 μM for A549, 2.5 μM for HepG2) and incubated for 24 hours with serum-containing medium.[3][5]

  • Cell Harvesting: Cells are harvested by trypsinization, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: Fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A.

  • Data Acquisition: The DNA content of the cells is analyzed using a flow cytometer.

  • Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) is quantified using cell cycle analysis software.

Western Blot Analysis for Protein Expression
  • Cell Lysis: After treatment with this compound for a specified duration, cells are harvested and lysed using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk) and then incubated with primary antibodies specific to the target proteins (e.g., BAX, c-Myc, Caspase-3, AKT, MEK1, β-catenin).

  • Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

cluster_prep Cell Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis & Interpretation Culture Cell Culture (e.g., A549, MCF-7) Treatment This compound Treatment Culture->Treatment MTT Cell Viability (MTT Assay) Treatment->MTT Flow Cell Cycle (Flow Cytometry) Treatment->Flow WB Protein Expression (Western Blot) Treatment->WB Comet DNA Damage (Comet Assay) Treatment->Comet IC50 IC50 Calculation MTT->IC50 CycleDist Cell Cycle Distribution Flow->CycleDist ProteinQuant Protein Quantification WB->ProteinQuant DNA_Damage_Eval Damage Evaluation Comet->DNA_Damage_Eval Conclusion Mechanism Elucidation IC50->Conclusion CycleDist->Conclusion ProteinQuant->Conclusion DNA_Damage_Eval->Conclusion

General experimental workflow for in-vitro evaluation.

Conclusion and Future Directions

This compound demonstrates significant potential as an anti-cancer therapeutic by targeting multiple vulnerabilities in cancer cells. Its ability to inhibit the Na+/K+-ATPase pump initiates a cascade of events, including the suppression of major oncogenic signaling pathways (PI3K/AKT, MAPK, Wnt), induction of apoptosis, and cell cycle arrest. The cytotoxic effects are potent and appear selective for cancer cells over non-malignant cells in several studies.[3]

While the in-vitro evidence is compelling, the progression of this compound into a viable clinical candidate requires further investigation. Future research should focus on:

  • In-vivo Studies: Validating the anti-tumor efficacy and safety of this compound in preclinical animal models is a critical next step.[13]

  • Pharmacokinetics and Pharmacodynamics: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to establish optimal dosing strategies.

  • Combination Therapies: Exploring the synergistic potential of this compound with existing chemotherapeutic agents or targeted therapies to enhance efficacy and overcome drug resistance.

  • Clinical Trials: Ultimately, well-designed clinical trials are necessary to evaluate the safety and efficacy of this compound in cancer patients.[14][15][16]

The repurposing of this compound offers a promising avenue in oncology drug development, leveraging a known compound to address the complex and heterogeneous nature of cancer.[3][4]

References

Methodological & Application

Quantifying Strophanthidin Inhibition of Na+/K+-ATPase: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strophanthidin is a cardiac glycoside that acts as a potent inhibitor of the Na+/K+-ATPase, an essential enzyme responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane of animal cells.[1][2] This inhibition leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, resulting in an influx of calcium and increased cardiac contractility.[1][2] Due to these effects, this compound and other cardiac glycosides have been historically used in the treatment of heart conditions.[2] This application note provides detailed protocols for quantifying the inhibitory activity of this compound on Na+/K+-ATPase and presents quantitative data to facilitate its use in research and drug development.

Data Presentation

The inhibitory effect of this compound on Na+/K+-ATPase is concentration-dependent. At very low nanomolar concentrations, it can stimulate the enzyme's activity, while at higher micromolar concentrations, it exhibits a potent inhibitory effect.[3][4][5]

Table 1: Dose-Dependent Effects of this compound on Na+/K+-ATPase Activity

This compound ConcentrationEffect on Na+/K+-ATPase ActivityReference
0.1 nmol/LStimulation[3][4][5]
1 nmol/LStimulation[3][4][5]
10 nmol/LNo significant effect[3][4][5]
100 nmol/LNo significant effect[3][4][5]
1 µmol/L - 100 µmol/LInhibition[3][4][5]

Table 2: Quantitative Inhibition Data for this compound

ParameterValueCell/Tissue TypeReference
IC50~1 x 10⁻⁶ MRat brain ATPase[6]

Signaling Pathway of Na+/K+-ATPase Inhibition by this compound

The inhibition of Na+/K+-ATPase by this compound triggers a cascade of intracellular events, primarily leading to an increase in intracellular calcium concentration. This subsequently impacts various cellular processes, including muscle contraction and the activation of signaling pathways like MAPK and ROS.[1][2][7]

Strophanthidin_Signaling This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibits Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in Leads to NCX Na+/Ca²⁺ Exchanger (Reverse Mode) Na_in->NCX Ca_in ↑ Intracellular Ca²+ NCX->Ca_in SR Sarcoplasmic Reticulum Ca_in->SR Signaling Downstream Signaling (MAPK, ROS) Ca_in->Signaling Ca_release ↑ Ca²⁺ Release SR->Ca_release Contraction Muscle Contraction Ca_release->Contraction

Caption: Signaling pathway of Na+/K+-ATPase inhibition by this compound.

Experimental Protocols

Protocol 1: In Vitro Na+/K+-ATPase Activity Assay (Colorimetric)

This protocol describes a method to quantify Na+/K+-ATPase activity by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. The specific activity of Na+/K+-ATPase is determined by the difference in Pi released in the presence and absence of a specific inhibitor like ouabain or this compound.[8][9][10][11][12]

Materials:

  • Tissue homogenate or cell lysate containing Na+/K+-ATPase

  • Assay Buffer (e.g., 30 mM Imidazole-HCl, 130 mM NaCl, 20 mM KCl, 4 mM MgCl₂, pH 7.4)

  • ATP (Adenosine 5'-triphosphate) solution

  • This compound solution (at various concentrations)

  • Ouabain solution (as a positive control for inhibition)

  • Trichloroacetic acid (TCA) or Perchloric acid (PCA) to stop the reaction

  • Phosphate detection reagent (e.g., Ammonium molybdate and a reducing agent like stannous chloride or ascorbic acid)

  • Phosphate standard solution

  • Spectrophotometer

Procedure:

  • Preparation of Reaction Mixtures:

    • Prepare two sets of reaction tubes.

    • Total ATPase activity: Add assay buffer to the tubes.

    • Ouabain/Strophanthidin-insensitive ATPase activity: Add assay buffer containing a saturating concentration of ouabain (e.g., 1 mM) or the desired concentration of this compound to the tubes.

  • Enzyme Addition:

    • Add a specific amount of protein from the tissue homogenate or cell lysate to each tube.

  • Pre-incubation:

    • Pre-incubate the reaction mixtures at 37°C for 5-10 minutes.

  • Initiation of Reaction:

    • Start the reaction by adding a defined concentration of ATP to each tube.

  • Incubation:

    • Incubate the reaction mixtures at 37°C for a specific period (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

  • Termination of Reaction:

    • Stop the reaction by adding cold TCA or PCA.

  • Phosphate Detection:

    • Centrifuge the tubes to pellet the precipitated protein.

    • Take an aliquot of the supernatant and add the phosphate detection reagent.

    • Allow the color to develop according to the reagent manufacturer's instructions.

  • Measurement:

    • Measure the absorbance of the solution at the appropriate wavelength (e.g., 660 nm for the molybdate-based assay).[10]

  • Calculation:

    • Create a standard curve using the phosphate standard solution.

    • Calculate the amount of Pi released in each sample from the standard curve.

    • Na+/K+-ATPase activity = (Pi released in the absence of inhibitor) - (Pi released in the presence of inhibitor).

    • Express the activity as µmol Pi/mg protein/hour.

ATPase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis P1 Prepare Reaction Mixtures (with and without this compound) P2 Add Enzyme Source (Tissue/Cell Lysate) P1->P2 R1 Pre-incubate at 37°C P2->R1 R2 Initiate with ATP R1->R2 R3 Incubate at 37°C R2->R3 R4 Terminate Reaction (e.g., with TCA) R3->R4 D1 Centrifuge and Collect Supernatant R4->D1 D2 Add Phosphate Detection Reagent D1->D2 D3 Measure Absorbance D2->D3 D4 Calculate Na+/K+-ATPase Activity D3->D4

Caption: Experimental workflow for a colorimetric Na+/K+-ATPase activity assay.

Protocol 2: Langendorff Perfused Heart Assay for Myocardial Contractility

This ex vivo method allows for the assessment of the physiological effects of this compound on cardiac function, which is a direct consequence of Na+/K+-ATPase inhibition.[4][5]

Materials:

  • Langendorff perfusion system

  • Krebs-Henseleit buffer (or similar physiological salt solution)

  • Animal model (e.g., guinea pig, rat)

  • This compound solutions at various concentrations

  • Pressure transducer and data acquisition system

Procedure:

  • Heart Isolation:

    • Anesthetize the animal and rapidly excise the heart.

    • Immediately cannulate the aorta on the Langendorff apparatus.

  • Perfusion:

    • Retrogradely perfuse the heart with oxygenated (95% O₂ / 5% CO₂) Krebs-Henseleit buffer at a constant temperature (37°C) and pressure.

  • Stabilization:

    • Allow the heart to stabilize for a period (e.g., 20-30 minutes) until a steady baseline of cardiac function is achieved.

  • Data Recording:

    • Insert a balloon into the left ventricle connected to a pressure transducer to record isovolumetric ventricular pressure.

    • Record baseline parameters such as heart rate (HR), left ventricular developed pressure (LVDP), and the maximum rates of pressure development and relaxation (+dP/dt and -dP/dt).

  • This compound Administration:

    • Introduce this compound into the perfusion buffer at the desired concentrations.

    • Administer in a cumulative or non-cumulative dose-response manner.

  • Data Collection:

    • Continuously record the cardiac parameters throughout the administration of this compound.

  • Analysis:

    • Analyze the changes in HR, LVDP, +dP/dt, and -dP/dt in response to different concentrations of this compound compared to the baseline.

    • Construct dose-response curves to determine the EC50 for the inotropic effects of this compound.

Conclusion

The protocols and data presented in this application note provide a framework for the quantitative assessment of this compound's inhibitory effects on Na+/K+-ATPase. These methods are crucial for understanding the mechanism of action of this compound and for the development of novel therapeutics targeting the Na+/K+-ATPase. Careful execution of these experiments will yield reliable and reproducible data for researchers in pharmacology, physiology, and drug discovery.

References

Application Notes: Strophanthidin ELISA for Signaling Pathway Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Strophanthidin is a cardiac glycoside, a class of naturally derived steroid-like compounds known for their effects on cardiovascular tissue.[1][2] The primary molecular target of this compound is the Na+/K+-ATPase, a transmembrane protein essential for maintaining cellular ion gradients.[1][3] Beyond its ion transport regulatory function, the Na+/K+-ATPase acts as a signal transducer.[3] By binding to this enzyme, this compound can trigger multiple downstream signaling cascades, making it a subject of interest for its potential therapeutic applications, particularly in cancer research.[4][5]

Recent studies have highlighted this compound's ability to modulate key signaling pathways involved in cell proliferation, apoptosis, and differentiation, including the MAPK/ERK and PI3K/AKT/mTOR pathways.[4][6] Enzyme-Linked Immunosorbent Assay (ELISA) is a highly effective and quantifiable method to analyze these signaling events. Specifically, sandwich ELISA kits are utilized to measure the concentration of total and phosphorylated signaling proteins in cell lysates following treatment with this compound, providing critical insights into its mechanism of action.[6][7] These application notes provide an overview of the signaling pathways affected by this compound and detailed protocols for their analysis using ELISA.

Mechanism of Action and Key Signaling Pathways

This compound exerts its biological effects by binding to the Na+/K+-ATPase pump. This interaction not only inhibits the pump's ion-translocating activity but also initiates a cascade of intracellular signaling events.[1][3] This signaling function is often mediated by the subpopulation of Na+/K+-ATPase residing in membrane caveolae, where it forms a signaling complex with partner proteins like Src kinase.[3]

This compound This compound NaK_ATPase Na+/K+-ATPase (Membrane Pump) This compound->NaK_ATPase Binds & Inhibits Signaling Downstream Signaling Pathways NaK_ATPase->Signaling Activates Ion_Gradient Disruption of Na+/K+ Gradient NaK_ATPase->Ion_Gradient Causes Ca_Influx Increased Intracellular Ca2+ Ion_Gradient->Ca_Influx

Caption: this compound's primary interaction with Na+/K+-ATPase.
MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a central regulator of cell proliferation, differentiation, and survival.[8] this compound has been shown to activate the Na+/K+-ATPase/Src receptor complex, leading to the sequential activation of the Ras/Raf/MEK/ERK cascade.[9] The terminal kinase, ERK (also known as p44/42 MAPK), phosphorylates numerous cytoplasmic and nuclear substrates to regulate gene expression and cellular processes.[10] Studies show that this compound treatment can lead to the downregulation of key genes and proteins within this pathway, such as MAPK1 (ERK2), contributing to its anti-cancer effects.[2][11]

This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibits Src Src NaK_ATPase->Src Activates Ras Ras Src->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK p44/42 MAPK (ERK1/2) MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., EGR1) ERK->Transcription Activates Response Cellular Responses (Proliferation, Survival) Transcription->Response

Caption: this compound's modulation of the MAPK/ERK signaling cascade.
PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is another critical signaling axis that governs cell growth, survival, and metabolism. This compound has been demonstrated to inhibit the expression of key proteins in this pathway, including PI3K, AKT, and mTOR, in various cancer cell lines.[4][6] This inhibition disrupts pro-survival signals and can lead to cell cycle arrest and apoptosis, further highlighting the compound's potential as an anti-cancer agent.[5]

This compound This compound PI3K PI3K This compound->PI3K Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Response Cellular Responses (Growth, Survival, Autophagy) mTOR->Response

Caption: this compound's inhibitory effect on the PI3K/AKT/mTOR pathway.

Quantitative Data Presentation

The biological effects of this compound are dose-dependent. ELISA and cell viability assays are commonly used to determine the concentrations at which this compound modulates signaling pathways and affects cell survival.

Table 1: In Vitro Efficacy of this compound in Human Cancer Cell Lines This table summarizes the half-maximal inhibitory concentration (IC₅₀) values of this compound in various cancer cell lines, indicating its potent cytotoxic effects.

Cell LineCancer TypeIC₅₀ (24h treatment)Reference
MCF-7Breast Cancer100 nM - 2 µM[2]
A549Lung Cancer100 nM - 2 µM[2]
HepG2Liver Cancer100 nM - 2 µM[2]

Table 2: Concentration-Dependent Effects of this compound on Na+/K+-ATPase Activity This table illustrates how different concentrations of this compound can either stimulate or inhibit the activity of its primary target, the Na+/K+-ATPase, in guinea-pig hearts.

This compound Conc.Effect on Na+/K+-ATPase ActivityCardiotonic EffectReference
0.1 nmol/LStimulation (P<0.05)No effect[12]
1 nmol/LStimulation (P<0.01)Increased contractility[12]
10 - 100 nmol/LNo significant effectIncreased contractility[12]
1 - 100 µmol/LConcentration-dependent inhibitionInitial increase, then irregular contraction[12]

Experimental Protocols and Workflow

Analyzing the phosphorylation status of key signaling proteins is fundamental to understanding this compound's mechanism of action. A sandwich ELISA is the standard method for this application. The following is a generalized protocol for quantifying Phospho-p44/42 MAPK (ERK1/2) in cell lysates.

cluster_ELISA ELISA Steps A 1. Cell Culture & Seeding B 2. Treatment with this compound (Varying concentrations and time points) A->B C 3. Cell Lysis (Using appropriate lysis buffer with phosphatase/protease inhibitors) B->C D 4. Protein Quantification (e.g., BCA Assay) C->D E 5. ELISA Procedure D->E F 6. Absorbance Reading (Microplate Reader at 450 nm) E->F E1 a. Coat plate with capture antibody E2 b. Block non-specific sites E3 c. Add cell lysates (samples) E4 d. Add detection antibody E5 e. Add HRP-conjugated secondary antibody E6 f. Add TMB substrate & develop color E7 g. Stop reaction G 7. Data Analysis (Standard curve generation, quantification of target protein) F->G

Caption: General experimental workflow for ELISA-based signaling analysis.
Protocol: Sandwich ELISA for Phospho-p44/42 MAPK (Thr202/Tyr204)

This protocol is adapted from standard procedures for commercially available PathScan® or similar ELISA kits.[7][13]

A. Materials and Reagents

  • Cells of interest (e.g., A549, MCF-7)

  • This compound (appropriate stock solution)

  • Cell culture medium and supplements

  • Phosphate Buffered Saline (PBS)

  • Cell Lysis Buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

  • Protein assay reagent (e.g., BCA kit)

  • Phospho-p44/42 MAPK (Thr202/Tyr204) Sandwich ELISA Kit (containing pre-coated plates, detection antibodies, HRP-conjugated secondary antibody, TMB substrate, wash buffer, and stop solution)[8]

  • Microplate reader capable of measuring absorbance at 450 nm

B. Cell Culture and Treatment

  • Seed cells in appropriate culture plates and allow them to adhere and grow to 70-80% confluency.

  • Starve the cells in serum-free medium for 12-24 hours, if required, to reduce basal signaling activity.

  • Treat the cells with various concentrations of this compound (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for a specified duration (e.g., 15 min, 30 min, 1h, 24h). Include a positive control (e.g., EGF or PDGF treatment) if applicable.[8][13]

C. Preparation of Cell Lysates

  • After treatment, aspirate the medium and wash the cells once with ice-cold PBS.

  • Add 100-200 µL of ice-cold Cell Lysis Buffer to each well.

  • Incubate on ice for 5-10 minutes with gentle rocking.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet cellular debris.

  • Transfer the supernatant (cell lysate) to a new, clean tube.

  • Determine the protein concentration of each lysate using a BCA assay or similar method.

  • Lysates can be used immediately or stored at -80°C.

D. ELISA Procedure

  • Bring all reagents to room temperature before use.

  • If not using pre-coated plates, coat the wells of a 96-well microplate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C. Wash three times with Wash Buffer.

  • Block non-specific binding by adding 200 µL of blocking buffer to each well. Incubate for 1-2 hours at room temperature. Wash three times.

  • Dilute cell lysates to a final concentration of 0.2-1.0 mg/mL in sample diluent. Add 100 µL of the diluted lysates and standards to the appropriate wells.

  • Incubate for 2 hours at 37°C or overnight at 4°C.

  • Aspirate the solution and wash the plate four times with Wash Buffer.

  • Add 100 µL of the diluted detection antibody to each well. Incubate for 1 hour at room temperature.

  • Wash the plate four times with Wash Buffer.

  • Add 100 µL of HRP-conjugated secondary antibody. Incubate for 30 minutes at room temperature.

  • Wash the plate four times with Wash Buffer.

  • Add 100 µL of TMB Substrate to each well. Incubate for 15-30 minutes at room temperature in the dark. A blue color will develop.

  • Stop the reaction by adding 100 µL of Stop Solution to each well. The color will change from blue to yellow.

E. Data Analysis

  • Read the absorbance of each well at 450 nm using a microplate reader.

  • Generate a standard curve by plotting the absorbance versus the concentration of the protein standards.

  • Use the standard curve to determine the concentration of Phospho-p44/42 MAPK in each sample.

  • Normalize the phosphorylated protein levels to the total protein concentration of the lysate or to the levels of total p44/42 MAPK determined by a parallel ELISA.[13] Compare the results from this compound-treated samples to the untreated controls.

References

Strophanthidin: A Guide to Solubility and Preparation for In-Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Strophanthidin is a cardiac glycoside that has been utilized both as a traditional therapeutic agent and as a research tool to investigate cellular signaling pathways.[1][2] Its primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, which leads to an increase in intracellular calcium concentration.[2][3][4] This activity impacts various downstream signaling cascades, making this compound a compound of interest in studies related to cardiovascular function and cancer biology.[1][5] This document provides detailed application notes and protocols for the solubilization and preparation of this compound for use in in vitro assays, ensuring reliable and reproducible experimental outcomes.

Data Presentation: this compound Solubility

The solubility of this compound is a critical factor in the design of in vitro experiments. The following table summarizes its solubility in commonly used laboratory solvents. It is recommended to prepare a concentrated stock solution in an organic solvent, which can then be further diluted in aqueous buffers or cell culture media.

SolventConcentrationObservations
Ethanol25 mg/mL (61.80 mM)Ultrasonic treatment may be required to achieve dissolution.[3]
DMSONot explicitly quantified, but commonly used for cardiac glycosides.Researchers should determine the optimal concentration for their specific experimental needs.
Co-solvent Mixture 1≥ 2.5 mg/mL (6.18 mM)10% Ethanol, 40% PEG300, 5% Tween-80, 45% Saline.[3]
Co-solvent Mixture 2≥ 2.5 mg/mL (6.18 mM)10% Ethanol, 90% (20% SBE-β-CD in Saline).[3]
Co-solvent Mixture 3≥ 2.5 mg/mL (6.18 mM)10% Ethanol, 90% Corn Oil.[3]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in ethanol.

Materials:

  • This compound powder (CAS 66-28-4)

  • Anhydrous ethanol

  • Sterile microcentrifuge tubes or vials

  • Ultrasonic water bath

  • Vortex mixer

Procedure:

  • Weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.4045 mg of this compound (Molecular Weight: 404.50 g/mol ).

  • Transfer the weighed this compound to a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous ethanol to achieve a final concentration of 10 mM. For 0.4045 mg, add 100 µL of ethanol.

  • Vortex the solution vigorously for 1-2 minutes.

  • If the this compound does not fully dissolve, place the tube in an ultrasonic water bath for 5-10 minutes, or until the solution is clear.[3]

  • Once fully dissolved, the stock solution is ready for use or storage.

Storage of Stock Solution:

  • For short-term storage, the stock solution can be kept at -20°C for up to 1 month.[3]

  • For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months.[3] Ensure the storage containers are sealed to prevent evaporation and moisture contamination.[3]

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol details the dilution of the this compound stock solution for use in typical cell culture experiments.

Materials:

  • 10 mM this compound stock solution (from Protocol 1)

  • Sterile cell culture medium (e.g., DMEM, RPMI-1640) appropriate for the cell line being used.

  • Sterile serological pipettes and pipette tips.

Procedure:

  • Thaw the 10 mM this compound stock solution at room temperature.

  • Determine the final concentration of this compound required for your experiment. This compound has been shown to be effective in cancer cell lines at concentrations ranging from 0-10 µM.[3]

  • Perform a serial dilution of the stock solution in cell culture medium to achieve the desired final concentrations. It is crucial to add the this compound stock solution to the medium and mix immediately to prevent precipitation.

  • For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock:

    • Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

    • Gently mix by pipetting up and down.

  • Prepare a vehicle control using the same final concentration of the solvent (e.g., ethanol) used for the stock solution in the cell culture medium. The final concentration of the organic solvent should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • Add the prepared working solutions to your cell cultures as per your experimental design.

Mandatory Visualizations

This compound Preparation Workflow

Strophanthidin_Preparation_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in Ethanol (e.g., 10 mM) weigh->dissolve ultrasonicate Ultrasonicate (if necessary) dissolve->ultrasonicate store_stock Store at -80°C ultrasonicate->store_stock thaw Thaw Stock Solution store_stock->thaw Use for Experiment dilute Dilute in Cell Culture Medium thaw->dilute treat Treat Cells dilute->treat

Caption: Workflow for preparing this compound stock and working solutions.

This compound Signaling Pathways

Strophanthidin_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces CellCycleArrest G2/M Cell Cycle Arrest This compound->CellCycleArrest Induces Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in Leads to Ca_in ↑ Intracellular Ca2+ Na_in->Ca_in via Na+/Ca2+ exchanger MAPK MAPK Pathway (MEK1, p38, JNK) Ca_in->MAPK Modulates PI3K_AKT PI3K/AKT/mTOR Pathway Ca_in->PI3K_AKT Modulates Wnt Wnt/β-Catenin Pathway Ca_in->Wnt Modulates MAPK->Apoptosis PI3K_AKT->Apoptosis Wnt->CellCycleArrest

Caption: Key signaling pathways modulated by this compound.

Concluding Remarks

Proper handling, solubilization, and preparation of this compound are paramount for obtaining accurate and reproducible results in in vitro studies. The protocols and data provided herein offer a comprehensive guide for researchers. It is always recommended to perform preliminary dose-response experiments to determine the optimal concentration range for a specific cell line and experimental endpoint. Furthermore, appropriate vehicle controls are essential to account for any effects of the solvent on the biological system under investigation.

References

Application Notes and Protocols for High-Throughput Screening of Strophanthidin Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strophanthidin is a cardiac glycoside that has been historically used in the treatment of heart failure. Its primary mechanism of action is the inhibition of the Na+/K+-ATPase, a transmembrane protein essential for maintaining electrochemical gradients in cells.[1][2] This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium concentration through the sodium-calcium exchanger, resulting in increased cardiac contractility.[2] Recent studies have also highlighted the potential of cardiac glycosides, including this compound and its analogs, as anti-cancer agents, owing to their ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[3]

These diverse biological activities make this compound and its analogs attractive candidates for drug discovery and development. High-throughput screening (HTS) provides a powerful platform for efficiently screening large libraries of this compound analogs to identify compounds with desired potency, selectivity, and therapeutic profiles. This document provides detailed application notes and protocols for various HTS assays relevant to the screening of this compound analogs.

Key Assay Principles for Screening this compound Analogs

The primary molecular target of this compound is the Na+/K+-ATPase. Therefore, HTS campaigns for its analogs should ideally include assays that directly measure the inhibition of this enzyme, as well as cell-based assays that assess the downstream consequences of this inhibition.

1. Direct Inhibition of Na+/K+-ATPase:

  • Enzymatic Assays: These assays directly measure the activity of purified or membrane-preparations of Na+/K+-ATPase. A common method involves quantifying the inorganic phosphate (Pi) released from ATP hydrolysis. HTS-compatible formats often utilize colorimetric or luminescence-based detection of Pi.

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays: This advanced HTS technology offers a homogeneous assay format with high sensitivity and low background. TR-FRET assays for ATPases typically involve a labeled ATP analog and a specific antibody to detect the product (ADP), allowing for the measurement of enzyme inhibition.

2. Cellular Consequences of Na+/K+-ATPase Inhibition:

  • Intracellular Calcium Influx Assays: Inhibition of Na+/K+-ATPase by this compound leads to a rise in intracellular calcium levels.[4][5] This can be monitored in living cells using calcium-sensitive fluorescent dyes (e.g., Fluo-4) or genetically encoded calcium indicators like aequorin in a high-throughput format.[6]

  • Cell Viability/Cytotoxicity Assays: Given the interest in the anti-cancer properties of cardiac glycosides, assessing the cytotoxic effects of this compound analogs on cancer cell lines is crucial. Assays such as the MTT, MTS, or ATP-based luminescence assays are readily adaptable to HTS formats.[7]

Data Presentation: Structure-Activity Relationship of this compound Analogs

A key objective of screening this compound analogs is to establish a clear structure-activity relationship (SAR). This involves correlating the chemical modifications of the this compound scaffold with their biological activity, typically represented by the half-maximal inhibitory concentration (IC50) for Na+/K+-ATPase inhibition or the half-maximal effective concentration (EC50) in cell-based assays. The following table summarizes representative data for this compound and some of its analogs, illustrating the impact of structural modifications on their inhibitory potency.

CompoundR1 SubstituentR2 SubstituentNa+/K+-ATPase Inhibition IC50 (µM)Reference
This compound-OHAldehyde (-CHO)~1[8]
Cymarin (k-Strophanthin-α)CymaroseAldehyde (-CHO)Varies by isoform[2]
Strophanthidol-OHAlcohol (-CH2OH)Less potent than this compound[2]
3-Azidoacetylthis compound-OCOCH2N3Aldehyde (-CHO)~1[8]
OuabainRhamnoseAlcohol (-CH2OH)Potent inhibitor[9]
DigoxinTris-digitoxose-CH3Potent inhibitor[9]

Note: IC50 values can vary depending on the isoform of the Na+/K+-ATPase and the specific assay conditions. The data presented here are for illustrative purposes to highlight the principles of SAR.

Experimental Protocols

High-Throughput Enzymatic Na+/K+-ATPase Inhibition Assay (Phosphate Detection)

This protocol describes a colorimetric assay to measure the inhibition of Na+/K+-ATPase by quantifying the release of inorganic phosphate (Pi) in a 384-well format.

Materials:

  • Purified or membrane-bound Na+/K+-ATPase (e.g., from porcine cerebral cortex)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 4 mM MgCl2

  • ATP solution (10 mM)

  • This compound analogs library (in DMSO)

  • Malachite Green Reagent (containing Malachite Green, ammonium molybdate, and a stabilizer)

  • 384-well clear flat-bottom plates

  • Multichannel pipette or automated liquid handler

  • Plate reader capable of measuring absorbance at ~620 nm

Protocol:

  • Compound Plating: Dispense 1 µL of each this compound analog from the library plate into the wells of a 384-well assay plate. Include wells with DMSO only for negative controls (100% activity) and a known Na+/K+-ATPase inhibitor (e.g., ouabain) for positive controls (0% activity).

  • Enzyme Addition: Prepare a working solution of Na+/K+-ATPase in cold Assay Buffer. Add 20 µL of the enzyme solution to each well.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the compounds to interact with the enzyme.

  • Reaction Initiation: Prepare a 2X ATP solution in Assay Buffer. Add 20 µL of the 2X ATP solution to all wells to initiate the enzymatic reaction. The final ATP concentration should be at or near the Km value for the enzyme.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Reaction Termination and Detection: Add 20 µL of Malachite Green Reagent to each well to stop the reaction and develop the color.

  • Incubation: Incubate at room temperature for 15-20 minutes to allow for color development.

  • Data Acquisition: Measure the absorbance at 620 nm using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the controls. Plot the percent inhibition against the compound concentration to determine the IC50 values for active compounds.

High-Throughput Cell-Based Calcium Influx Assay

This protocol outlines a fluorescent-based assay to measure the increase in intracellular calcium in response to Na+/K+-ATPase inhibition by this compound analogs in a 384-well format.

Materials:

  • A suitable cell line expressing the desired Na+/K+-ATPase isoform (e.g., HEK293, HeLa, or cardiomyocytes)

  • Cell culture medium

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Probenecid (optional, to prevent dye leakage)

  • This compound analogs library (in DMSO)

  • 384-well black, clear-bottom cell culture plates

  • Automated liquid handler

  • Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR or FlexStation)

Protocol:

  • Cell Plating: Seed the cells into 384-well black, clear-bottom plates at an appropriate density and allow them to adhere overnight.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM, Pluronic F-127, and optionally probenecid in HBSS. Remove the cell culture medium and add 20 µL of the loading buffer to each well.

  • Incubation: Incubate the plate at 37°C for 45-60 minutes in the dark to allow for dye loading.

  • Washing: Gently wash the cells twice with HBSS to remove excess dye. After the final wash, leave 20 µL of HBSS in each well.

  • Compound Addition and Data Acquisition:

    • Place the cell plate into the fluorescence plate reader.

    • Set the instrument to record fluorescence kinetically (excitation ~494 nm, emission ~516 nm).

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Use the instrument's integrated liquid handler to add 5 µL of the this compound analogs (at 5X final concentration) to the wells.

    • Continue to record the fluorescence signal for 2-5 minutes to monitor the change in intracellular calcium.

  • Data Analysis: The increase in fluorescence intensity over time reflects the increase in intracellular calcium. Analyze the data by calculating the peak fluorescence response or the area under the curve for each well. Determine the EC50 values for active compounds.

High-Throughput Cell Viability Assay (ATP-Based)

This protocol describes a luminescence-based assay to assess the cytotoxicity of this compound analogs by measuring intracellular ATP levels in a 384-well format.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, HepG2)[10][11]

  • Cell culture medium

  • This compound analogs library (in DMSO)

  • Luminescent ATP detection reagent (e.g., CellTiter-Glo®)

  • 384-well white, opaque-bottom cell culture plates

  • Automated liquid handler

  • Luminometer plate reader

Protocol:

  • Cell Plating: Seed the cells into 384-well white, opaque-bottom plates at a suitable density.

  • Compound Addition: After 24 hours, add 1 µL of the this compound analogs from the library plate to the wells. Include appropriate controls (DMSO for 100% viability, a known cytotoxic agent for 0% viability).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • Assay Reagent Addition: Equilibrate the plate and the ATP detection reagent to room temperature. Add a volume of the ATP detection reagent equal to the volume of cell culture medium in each well (e.g., 40 µL).

  • Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ATP present, which is an indicator of the number of viable cells. Calculate the percent viability for each compound relative to the controls and determine the IC50 values for cytotoxic compounds.

Visualizations

Signaling Pathway of this compound Action

Strophanthidin_Signaling This compound This compound Analog NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Na_in ↑ Intracellular Na+ Signaling_Cascades Activation of Signaling Cascades (e.g., Src, MAPK/ERK) NaK_ATPase->Signaling_Cascades NCX Na+/Ca2+ Exchanger (Reverse Mode) Na_in->NCX Ca_in ↑ Intracellular Ca2+ NCX->Ca_in SR Sarcoplasmic Reticulum Ca_in->SR Apoptosis Apoptosis / ↓ Proliferation (Cancer Cells) Ca_in->Apoptosis Ca_release Ca2+ Release SR->Ca_release Contraction ↑ Cardiac Contractility Ca_release->Contraction Signaling_Cascades->Apoptosis

Caption: Signaling pathway of this compound leading to increased cardiac contractility and effects on cancer cells.

Experimental Workflow for HTS of this compound Analogs

HTS_Workflow cluster_prep Assay Preparation cluster_screening High-Throughput Screening cluster_analysis Data Analysis and Hit Validation Compound_Library This compound Analog Library Dispensing Automated Liquid Handling (Compound Dispensing) Compound_Library->Dispensing Assay_Plates 384-well Assay Plates Assay_Plates->Dispensing Reagents Cells / Enzyme / Detection Reagents Reagents->Dispensing Incubation Incubation Dispensing->Incubation Detection Signal Detection (Plate Reader) Incubation->Detection Data_Processing Data Processing & Normalization Detection->Data_Processing Hit_Selection Hit Selection (e.g., % Inhibition > 50%) Data_Processing->Hit_Selection Dose_Response Dose-Response Curves (IC50/EC50 Determination) Hit_Selection->Dose_Response SAR_Analysis Structure-Activity Relationship (SAR) Analysis Dose_Response->SAR_Analysis

Caption: A generalized experimental workflow for high-throughput screening of this compound analogs.

Logical Relationship of Primary and Secondary Assays

Assay_Relationship cluster_secondary Examples of Secondary Assays Primary_Screen Primary HTS (e.g., Na+/K+-ATPase Inhibition Assay) Hits Initial Hits Primary_Screen->Hits Secondary_Assays Secondary Assays Hits->Secondary_Assays Ca_Assay Intracellular Ca2+ Influx Assay Viability_Assay Cell Viability Assay (on Cancer & Normal Cells) Selectivity_Assay Isoform Selectivity Assay Validated_Hits Validated Hits Lead_Optimization Lead Optimization Validated_Hits->Lead_Optimization Ca_Assay->Validated_Hits Viability_Assay->Validated_Hits Selectivity_Assay->Validated_Hits

Caption: Logical flow from primary screening to validated hits for this compound analog discovery.

References

Application Note: Fluorescent Labeling of Strophanthidin for Cellular Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Strophanthidin is a cardiac glycoside that acts as a potent inhibitor of the Na+/K+-ATPase (sodium-potassium pump)[1][2]. This inhibition leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels, ultimately enhancing cardiac contractility[1]. Beyond its cardiotonic effects, this compound has been investigated for its potential as an anticancer agent, as it can modulate various signaling pathways, including MAPK and PI3K/AKT/mTOR, leading to apoptosis and cell cycle arrest in cancer cells[2][3][4].

Fluorescently labeling this compound provides a powerful tool for researchers to visualize its uptake, subcellular distribution, and target engagement in real-time within living cells[][6]. This approach enables a deeper understanding of its pharmacokinetics and pharmacodynamics at the cellular level. Key applications include:

  • Drug Uptake and Distribution: Tracking the ingress and localization of this compound in different cellular compartments.

  • Target Engagement Studies: Visualizing the binding of this compound to the Na+/K+-ATPase on the plasma membrane.

  • High-Throughput Screening: Developing cell-based assays for screening new drug candidates that compete with this compound binding.

  • Mechanism of Action Studies: Correlating the localization of the drug with downstream cellular events and signaling pathway activation[2][3].

Principle of Labeling

This compound possesses a chemically unique aldehyde group at its C19 position. This feature allows for a highly specific and covalent conjugation to fluorescent dyes that contain a hydrazide or aminooxy functional group. The reaction forms a stable hydrazone or oxime bond, respectively, under mild, aqueous conditions that preserve the biological activity of the this compound molecule[7][8][9]. This application note provides a detailed protocol for the conjugation of a hydrazide-functionalized fluorescent dye to this compound and its subsequent use in cellular imaging.

Experimental Protocols

Part 1: Fluorescent Conjugation of this compound

This protocol details the covalent attachment of a fluorescent hydrazide dye to the aldehyde group of this compound.

1.1. Materials and Reagents

  • This compound (MW: 404.48 g/mol )

  • Fluorescent Dye Hydrazide (See Table 1 for options)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Anhydrous Methanol (MeOH)

  • Glacial Acetic Acid

  • Sodium Acetate Buffer (0.1 M, pH 5.5)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic Acid (TFA)

  • Lyophilizer

1.2. Selection of Fluorescent Dye

The choice of fluorescent dye is critical and depends on the available imaging equipment (lasers and filters) and the experimental design (e.g., multicolor imaging). Dyes with high quantum yields, good photostability, and water solubility are preferred[10][11]. Hydrazide-functionalized dyes are commercially available across the visible spectrum.

Table 1: Properties of Recommended Fluorescent Hydrazide Dyes

Fluorescent DyeExcitation Max (nm)Emission Max (nm)Molecular Weight ( g/mol )Key Features
CF™350 Hydrazide 347[10][12]448[10][12]~400Bright blue fluorescence, highly water-soluble[12].
Alexa Fluor™ 488 Hydrazide 490515[10]~600Very bright and photostable green dye, widely used[13].
CF™568 Hydrazide 562[10]583[10]~750Bright orange fluorescence, excellent photostability.
CF™594 Hydrazide 593[11]614[11]~743Bright far-red dye, good for multiplexing[11].

1.3. Conjugation Protocol

The following workflow outlines the steps for conjugating this compound with a fluorescent hydrazide dye.

G cluster_prep Reagent Preparation cluster_reaction Conjugation Reaction cluster_purify Purification & Analysis prep_S 1. Dissolve this compound in anhydrous DMSO (e.g., 10 mg/mL) mix 3. Mix this compound & Dye (1.2 molar eq. of this compound) in reaction buffer (MeOH with 1% Acetic Acid) prep_S->mix prep_D 2. Dissolve Hydrazide Dye in anhydrous DMSO (e.g., 10 mg/mL) prep_D->mix react 4. Incubate for 4-6 hours at room temperature, protected from light mix->react purify 5. Purify conjugate via Reverse-Phase HPLC (C18 column, ACN/H2O gradient with 0.1% TFA) react->purify collect 6. Collect fluorescent fractions and confirm mass via MS purify->collect lyophilize 7. Lyophilize pure fractions to obtain dry powder collect->lyophilize store 8. Store at -20°C, desiccated and protected from light lyophilize->store

Caption: Workflow for this compound-Fluorophore Conjugation.

1.4. Detailed Reaction Steps

  • Reagent Preparation :

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.

    • Prepare a 10 mg/mL stock solution of the selected fluorescent hydrazide dye in anhydrous DMSO.

  • Reaction Setup :

    • In a small, light-protected vial, combine 1.2 molar equivalents of the this compound solution with 1 molar equivalent of the dye solution.

    • Add anhydrous methanol containing 1% (v/v) glacial acetic acid to dilute the reactants. The acetic acid acts as a catalyst for the hydrazone formation[9].

    • The final reactant concentration should be in the range of 1-5 mM.

  • Incubation :

    • Allow the reaction to proceed for 4-6 hours at room temperature, protected from light. Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC if desired.

  • Purification :

    • Purify the reaction mixture using reverse-phase HPLC on a C18 column.

    • Use a gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA) to separate the fluorescently labeled this compound from unreacted starting materials.

    • Monitor the elution profile using both UV-Vis (at the dye's absorbance maximum) and fluorescence detectors.

  • Verification and Storage :

    • Collect the fluorescent peak corresponding to the conjugate.

    • Confirm the identity of the product by mass spectrometry (MS). The expected mass will be the sum of the this compound and dye molecular weights minus the mass of water (18.02 g/mol ).

    • Lyophilize the pure fractions to yield a dry powder.

    • Store the final product at -20°C, desiccated and protected from light.

Table 2: Recommended Reaction Parameters

ParameterRecommended ValueNotes
Molar Ratio (this compound:Dye) 1.2 : 1A slight excess of this compound ensures complete consumption of the more expensive dye.
Solvent Methanol with 1% Acetic AcidAnhydrous conditions are preferred. Acetic acid catalyzes the reaction.
pH ~4.5 - 5.5Mildly acidic conditions favor hydrazone formation[9].
Temperature Room Temperature (20-25°C)Avoids degradation of reactants.
Reaction Time 4 - 6 hoursMonitor by HPLC for completion.
Purification Method Reverse-Phase HPLCProvides excellent separation of the conjugate from starting materials.
Part 2: Cellular Imaging with Fluorescent this compound

This protocol describes how to use the fluorescent this compound conjugate to image its interaction with cells.

2.1. Materials and Reagents

  • Fluorescent this compound conjugate (prepared in Part 1)

  • Cell line of interest (e.g., human cardiomyocytes, A549 lung cancer cells, or HeLa cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Hoechst 33342 (for nuclear counterstain)

  • 4% Paraformaldehyde (PFA) in PBS (for fixation, optional)

  • Mounting medium

  • Fluorescence or confocal microscope with appropriate filter sets

2.2. Cellular Staining Protocol

  • Cell Culture : Plate cells on glass-bottom dishes or coverslips and grow to 50-70% confluency.

  • Stock Solution : Prepare a 1 mM stock solution of the fluorescent this compound conjugate in DMSO.

  • Loading :

    • Dilute the stock solution to a final working concentration (typically 100 nM - 1 µM) in pre-warmed complete culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the fluorescent conjugate.

    • Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator.

  • Washing :

    • Gently remove the loading medium.

    • Wash the cells two to three times with pre-warmed PBS to remove any unbound conjugate.

  • Counterstaining (Optional) :

    • If desired, incubate cells with Hoechst 33342 (e.g., 1 µg/mL) in PBS for 10 minutes at room temperature to stain the nuclei.

    • Wash once more with PBS.

  • Live-Cell Imaging :

    • Add fresh, pre-warmed culture medium or imaging buffer to the cells.

    • Proceed immediately to imaging on a fluorescence microscope equipped with a live-cell incubation chamber.

  • Fixation and Mounting (Optional) :

    • For fixed-cell imaging, incubate cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Mount the coverslips onto glass slides using an appropriate mounting medium.

2.3. Expected Results

Successful labeling should reveal fluorescence primarily localized to the plasma membrane of the cells, consistent with the localization of the Na+/K+-ATPase target. Depending on the cell type and experimental conditions, some internalization into endocytic vesicles may also be observed over time.

Signaling Pathway of this compound

This compound exerts its primary physiological effect by inhibiting the Na+/K+-ATPase, which sets off a cascade of ionic and downstream signaling events.

G cluster_downstream Downstream Cellular Effects Stroph Fluorescent This compound Pump Na+/K+-ATPase (Plasma Membrane) Stroph->Pump Inhibition Na_in ↑ Intracellular Na+ Pump->Na_in Leads to NCX Na+/Ca2+ Exchanger (NCX) (Reduced Efflux) Na_in->NCX Alters Gradient for Ca_in ↑ Intracellular Ca2+ NCX->Ca_in Leads to Contract ↑ Cardiac Contractility Ca_in->Contract Signal Modulation of Signaling (MAPK, PI3K/AKT) Ca_in->Signal Apoptosis Apoptosis / Cell Cycle Arrest (in Cancer Cells) Signal->Apoptosis

Caption: this compound's Mechanism of Action.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Strophanthidin Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the cardiac glycoside strophanthidin in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in cancer cells?

This compound's primary anticancer effect stems from its inhibition of the Na+/K+-ATPase pump on the cell membrane.[1] This inhibition leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels. These ionic imbalances disrupt cellular homeostasis and trigger downstream signaling cascades that induce apoptosis (programmed cell death) and cell cycle arrest.[1][2] Key signaling pathways affected include the MAPK, PI3K/AKT/mTOR, and Wnt/β-catenin pathways.[1][3]

Q2: My cancer cell line shows reduced sensitivity to this compound. What are the potential mechanisms of resistance?

While specific resistance mechanisms to this compound are not extensively documented, resistance to cardiac glycosides can arise from several factors:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1/ABCB1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[4][5][6]

  • Alterations in the Na+/K+-ATPase Target: Mutations in the alpha subunit of the Na+/K+-ATPase can reduce the binding affinity of this compound, thereby diminishing its inhibitory effect.[7]

  • Activation of Pro-Survival Signaling Pathways: Cancer cells can develop resistance by upregulating pro-survival pathways that counteract the apoptotic signals induced by this compound. This could involve alterations in the PI3K/Akt or MAPK pathways.

  • Enhanced DNA Repair Mechanisms: As this compound can induce DNA damage, an upregulation of DNA repair pathways could contribute to resistance.[1]

Q3: Are there any known this compound-resistant cancer cell lines?

Currently, there is a lack of publicly available, well-characterized cancer cell lines with acquired resistance specifically to this compound. However, resistance to other cardiac glycosides like digoxin has been observed.[8] Researchers may need to develop their own resistant cell line models for specific investigations.

Troubleshooting Guides

Problem 1: Decreased or No Cytotoxic Effect of this compound
Possible Cause Troubleshooting Steps
Cell Line Insensitivity/Resistance 1. Confirm IC50 Value: Determine the half-maximal inhibitory concentration (IC50) of this compound in your specific cell line using a cell viability assay (e.g., MTT assay). Compare this value to published data for sensitive cell lines (see Table 1). A significantly higher IC50 may indicate intrinsic resistance. 2. Assess Drug Efflux: Investigate the expression and activity of ABC transporters like P-glycoprotein (MDR1). This can be done via Western blot for protein expression or by using a fluorescent substrate assay (e.g., with Rhodamine 123) in the presence and absence of a known P-gp inhibitor like verapamil. 3. Combination Therapy: Explore synergistic effects by co-administering this compound with other anticancer agents. Start with common chemotherapeutics like paclitaxel, cisplatin, or doxorubicin. Perform a dose-matrix experiment to identify synergistic concentrations.
Experimental Issues 1. Reagent Integrity: Ensure the this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment. 2. Cell Health: Maintain a healthy, logarithmically growing cell culture. Stressed or overly confluent cells may respond differently to treatment. 3. Assay Protocol: Verify the accuracy of your cell viability assay protocol. Include appropriate positive and negative controls.
Problem 2: Failure to Induce Apoptosis with this compound Treatment
Possible Cause Troubleshooting Steps
Blocked Apoptotic Signaling 1. Assess Caspase Activation: Use a Western blot to check for the cleavage of key apoptotic proteins like caspase-3 and PARP after this compound treatment. Lack of cleavage may indicate a block in the apoptotic cascade.[1] 2. Evaluate Bcl-2 Family Proteins: Analyze the expression levels of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins. An increased ratio of anti- to pro-apoptotic proteins can confer resistance to apoptosis. 3. Consider Alternative Cell Death Mechanisms: Investigate whether this compound is inducing other forms of cell death, such as autophagy or necrosis, in your cell line.
Sub-optimal Drug Concentration or Treatment Duration 1. Dose-Response and Time-Course: Perform a dose-response experiment to ensure you are using an appropriate concentration of this compound. Also, conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for apoptosis induction.

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
A549Lung Adenocarcinoma0.51 ± 0.12[9]
MCF-7Breast Cancer1.12 ± 0.04[1]
HepG2Liver Cancer1.75 ± 0.02[1]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of this compound concentrations for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis in response to this compound treatment.

  • Cell Treatment: Treat cells with the desired concentration of this compound for the determined optimal time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

Western Blot Analysis

This protocol is for analyzing the expression of proteins involved in signaling and apoptosis.

  • Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, PARP, p-Akt, p-ERK, P-glycoprotein) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations

Strophanthidin_Mechanism_of_Action This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibits Intracellular_Na ↑ Intracellular Na+ NaK_ATPase->Intracellular_Na Leads to Intracellular_Ca ↑ Intracellular Ca2+ Intracellular_Na->Intracellular_Ca Signaling_Pathways Altered Signaling Pathways (MAPK, PI3K/Akt, Wnt) Intracellular_Ca->Signaling_Pathways Activates Apoptosis Apoptosis Signaling_Pathways->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Signaling_Pathways->Cell_Cycle_Arrest

Caption: this compound's primary mechanism of action.

Strophanthidin_Resistance_Troubleshooting Start Reduced this compound Efficacy Check_IC50 Confirm IC50 Start->Check_IC50 High_IC50 High IC50? Check_IC50->High_IC50 Assess_Efflux Assess ABC Transporter Expression High_IC50->Assess_Efflux Yes Experimental_Error Check Experimental Parameters High_IC50->Experimental_Error No Combination_Therapy Investigate Combination Therapy Assess_Efflux->Combination_Therapy

Caption: Troubleshooting workflow for reduced this compound efficacy.

Combination_Therapy_Strategy cluster_0 Combination Approach 1 cluster_1 Combination Approach 2 Strophanthidin_Resistant_Cell This compound-Resistant Cancer Cell Synergistic_Effect Synergistic Cell Death Strophanthidin_Resistant_Cell->Synergistic_Effect This compound This compound This compound->Strophanthidin_Resistant_Cell Chemotherapeutic Chemotherapeutic Agent (e.g., Paclitaxel, Cisplatin) Chemotherapeutic->Strophanthidin_Resistant_Cell ABC_Inhibitor ABC Transporter Inhibitor (e.g., Verapamil) ABC_Inhibitor->Strophanthidin_Resistant_Cell Inhibits Efflux Increased_Strophanthidin_Uptake Increased Intracellular This compound Increased_Strophanthidin_Uptake->Synergistic_Effect Strophanthidin_plus_inhibitor This compound Strophanthidin_plus_inhibitor->Increased_Strophanthidin_Uptake

Caption: Strategies to overcome this compound resistance.

References

Troubleshooting Strophanthidin precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with strophanthidin precipitation in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating out of my aqueous solution?

A1: this compound has limited solubility in water.[1] Precipitation can occur for several reasons:

  • Concentration: The concentration of this compound may have exceeded its solubility limit in your specific aqueous solution.

  • pH: this compound is unstable in alkaline conditions (pH above 7.0).[1][2] The use of certain types of glass containers can leach alkali, especially when heated, raising the pH of your solution and causing degradation and precipitation.[2][3]

  • Temperature: Changes in temperature can affect solubility. While heating can help dissolve this compound initially, a decrease in temperature can cause it to precipitate out if the solution is supersaturated.

  • Improper Dissolution Technique: Adding this compound directly to water or buffer without the use of a co-solvent is likely to result in poor dissolution and precipitation.

  • Dilution Shock: Rapidly diluting a concentrated this compound stock solution (prepared in an organic solvent) into an aqueous buffer can cause localized supersaturation and immediate precipitation.

Q2: What is the solubility of this compound in common laboratory solvents?

A2: this compound is more soluble in organic solvents than in water.[1] Specific solubility data is summarized in the table below.

Q3: How should I prepare a stock solution of this compound?

A3: It is recommended to first prepare a concentrated stock solution in an organic solvent like ethanol. A stock solution of up to 25 mg/mL in ethanol can be prepared, though this may require sonication to fully dissolve.[4][5] For long-term storage, it is advisable to aliquot the stock solution and store it at -20°C for up to one month or -80°C for up to six months to prevent degradation from repeated freeze-thaw cycles.[4]

Q4: What is the optimal pH for working with this compound in aqueous solutions?

A4: To ensure stability and prevent degradation, it is recommended to maintain a neutral pH of 7.0.[1][2] Using a phosphate buffer at this pH can help maintain stability.[2] Avoid alkaline conditions, as they can lead to the decomposition of this compound.[2][3]

Q5: Can I heat my this compound solution to get it to dissolve?

A5: Gentle heating and sonication can be used to aid in the dissolution of this compound, particularly when preparing stock solutions in organic solvents.[4] However, be cautious when heating aqueous solutions, as this can accelerate the leaching of alkali from glassware, leading to an increase in pH and subsequent degradation of the compound.[2][3] It is advisable to use hard glass ampules or containers if heating is necessary for aqueous preparations.[2]

Troubleshooting Guide

Issue: this compound precipitates immediately upon addition to my aqueous buffer.

Possible Cause Solution
Direct addition to aqueous buffer This compound has very low water solubility. First, prepare a concentrated stock solution in an organic solvent like ethanol.
High concentration in final solution The final concentration of this compound in your aqueous solution may be too high. Refer to the solubility data and adjust the concentration accordingly.
pH of the buffer is too high Ensure your buffer is at a neutral pH (around 7.0). This compound is unstable and can precipitate in alkaline conditions.[1][2]

Issue: My this compound solution is clear initially but precipitates over time.

Possible Cause Solution
Slow precipitation from a supersaturated solution The initial clear solution may have been supersaturated. Try preparing a lower concentration.
Temperature fluctuations If the solution was prepared at an elevated temperature, precipitation can occur as it cools to room temperature. Store your solution at a constant temperature.
pH shift over time Leaching of alkali from the container can slowly increase the pH, causing degradation and precipitation.[2][3] Use a buffered solution (pH 7.0) and high-quality glass or polypropylene tubes.
Evaporation of solvent If the container is not properly sealed, the solvent may evaporate, increasing the concentration of this compound and causing it to precipitate. Ensure your containers are tightly sealed.

Issue: When I dilute my ethanol stock solution of this compound into my aqueous buffer, it precipitates.

Possible Cause Solution
Dilution Shock Rapid dilution can cause localized high concentrations that lead to precipitation. Add the stock solution dropwise to the vigorously stirring aqueous buffer.
Final organic solvent concentration is too low The amount of ethanol carried over from the stock solution may not be sufficient to maintain solubility in the final aqueous solution. Consider using a co-solvent system as detailed in the protocols below.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityNotesReference
Ethanol25 mg/mL (61.80 mM)May require sonication.[4][5]
Aqueous Solution (with co-solvents)≥ 2.5 mg/mL (6.18 mM)Dependent on the specific co-solvent formulation. Saturation point is not fully defined.[4]
WaterLimited solubilityQuantitative data not readily available, but known to be poorly soluble.[1]

Table 2: Recommended Co-Solvent Formulations for Aqueous Solutions of this compound

FormulationCompositionAchievable ConcentrationReference
Protocol 110% Ethanol, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (6.18 mM)[4]
Protocol 210% Ethanol, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (6.18 mM)[4]
Protocol 310% Ethanol, 90% Corn Oil≥ 2.5 mg/mL (6.18 mM)[4]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in Ethanol

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of 100% ethanol to achieve a concentration of 25 mg/mL.

  • Vortex the solution vigorously.

  • If the this compound does not fully dissolve, place the tube in an ultrasonic bath and sonicate until the solution is clear.

  • Aliquot the stock solution into smaller volumes in tightly sealed tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for up to 1 month or -80°C for up to 6 months.[4]

Protocol 2: Preparation of an Aqueous Working Solution of this compound using a Co-Solvent System

This protocol is an adaptation of a commonly used method for poorly soluble compounds.[4]

  • Begin with your 25 mg/mL this compound stock solution in ethanol.

  • To prepare a 1 mL working solution of ≥ 2.5 mg/mL, add 100 µL of the ethanol stock solution to 400 µL of PEG300 in a sterile tube.

  • Mix thoroughly by vortexing until the solution is homogeneous.

  • Add 50 µL of Tween-80 to the mixture and vortex again until clear.

  • Slowly add 450 µL of saline (0.9% NaCl in sterile water) to the mixture while vortexing to bring the final volume to 1 mL.

  • This working solution should be prepared fresh for each experiment.

Protocol 3: Shake-Flask Method for Determining this compound Solubility

This is a general method that can be adapted for this compound.

  • Prepare a buffer solution at the desired pH (e.g., 0.02 M phosphate buffer at pH 7.0).[2]

  • Add an excess amount of this compound powder to a known volume of the buffer in a glass flask. The excess solid should be visible.

  • Seal the flask and place it in a shaker bath at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the flask for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, stop the shaking and allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. It is recommended to filter the sample through a 0.22 µm filter.

  • Quantify the concentration of this compound in the filtrate using a suitable analytical method, such as HPLC-UV or LC-MS/MS.[6]

  • The measured concentration represents the solubility of this compound under the tested conditions.

Visualizations

Caption: Troubleshooting workflow for this compound precipitation.

Factors_Affecting_Strophanthidin_Solubility cluster_main This compound Solubility cluster_factors Influencing Factors This compound This compound (Poorly water-soluble) pH pH This compound->pH Unstable at pH > 7.0 Temperature Temperature This compound->Temperature Solubility may increase with gentle heating Solvent Solvent System This compound->Solvent Soluble in organic solvents and co-solvent systems Concentration Concentration This compound->Concentration Precipitates above solubility limit

Caption: Key factors influencing this compound solubility.

Strophanthidin_Signaling_Pathway This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibits Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in Leads to NCX Na+/Ca2+ Exchanger (Reverse Mode) Na_in->NCX Ca_in ↑ Intracellular Ca2+ NCX->Ca_in SR Sarcoplasmic Reticulum Ca_in->SR Ca_release ↑ Ca2+ Release SR->Ca_release Contraction Increased Cardiac Contractility Ca_release->Contraction

References

Technical Support Center: Strophanthidin In Vivo Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address challenges encountered during in vivo experiments aimed at improving the bioavailability of Strophanthidin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a cardiac glycoside, the aglycone (non-sugar portion) of k-strophanthin.[1][2] Its primary mechanism of action is the inhibition of the Na+/K+-ATPase enzyme in cardiac muscle.[1][2] This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium via the Na+/Ca2+-exchanger, resulting in a positive inotropic effect (increased force of heart muscle contraction).[1][2]

Q2: What is the known oral bioavailability of this compound and related compounds?

A2: The oral absorption of Strophanthus glycosides is generally incomplete. For instance, Cymarin (k-strophanthin-alpha), which metabolizes to this compound, has an absorption rate of 47% of the given dose.[3] In contrast, k-Strophanthoside is absorbed at 16%, and Ouabain (g-strophanthin) shows minimal absorption at around 1.4%.[3] The half-life of k-strophanthidin is significantly longer when ingested orally (23.3 hours) compared to intravenous injection (13.4 hours).[1][2]

Q3: What are the primary challenges in achieving adequate oral bioavailability for this compound?

A3: Like many cardiac glycosides and other poorly water-soluble compounds, the primary challenges include:

  • Poor Aqueous Solubility: This can limit the dissolution of the drug in the gastrointestinal tract, which is a prerequisite for absorption.[4][5]

  • Presystemic Metabolism: this compound undergoes metabolism, including conjugation with glucuronate and sulfate, which can reduce the amount of active drug reaching systemic circulation.[1][2][3]

  • Poor Membrane Permeation: The ability of the molecule to pass through the intestinal epithelium can be a limiting factor.[4][6] Some cardiac glycosides are also substrates for efflux transporters like P-glycoprotein, which actively pump the drug out of cells, further reducing absorption.[7]

Q4: What general formulation strategies can be explored to improve the bioavailability of poorly absorbed drugs like this compound?

A4: Several formulation strategies are employed to enhance the bioavailability of drugs with poor solubility or permeability.[6][8] These include:

  • Particle Size Reduction: Techniques like micronization and nanocrystal technology increase the surface area for dissolution.[8]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), microemulsions, and lipid nanoparticles can improve solubility and absorption.[6][8]

  • Solid Dispersions: Dispersing the drug in an amorphous form within a polymer matrix can enhance dissolution rates.[8]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the solubility of the drug.[8][9]

  • Use of Permeation Enhancers: These agents can transiently modify tight junctions between intestinal cells to improve drug absorption.[4][10]

Troubleshooting Guide for In Vivo Experiments

This guide addresses common issues encountered during the in vivo evaluation of this compound formulations.

Issue 1: High variability in plasma concentrations between subjects after oral administration.

Potential Cause Troubleshooting Step Rationale
Inconsistent Formulation Ensure a robust and reproducible formulation protocol. Validate homogeneity and particle size distribution for each batch.Variability in the drug delivery system (e.g., particle size in a suspension) can lead to significant differences in dissolution and absorption.
Food Effects Standardize the fasting state of experimental animals. Typically, a 12-hour fast before dosing is recommended.The presence of food can alter gastric emptying time, GI tract pH, and interact with the formulation, leading to erratic absorption.
Gastrointestinal Transit Time Consider formulations that prolong residence time in the upper small intestine, which is often the primary site for drug absorption.[10]Bioadhesive microspheres or gastroretentive systems can help overcome issues related to absorption windows.[10]

Issue 2: Low Cmax and AUC despite administering a high oral dose.

Potential Cause Troubleshooting Step Rationale
Poor Dissolution Employ solubility enhancement techniques. Test formulations such as amorphous solid dispersions, lipid-based systems (e.g., SEDDS), or cyclodextrin complexes.[8][9][11]For poorly soluble drugs, dissolution is often the rate-limiting step for absorption. Improving solubility can significantly increase bioavailability.[4]
Extensive First-Pass Metabolism Co-administer with known inhibitors of relevant metabolic enzymes (use with caution and thorough literature review).This compound is metabolized via conjugation.[1][2] Inhibiting these pathways can increase the fraction of the dose reaching systemic circulation, though this can also increase toxicity risk.
P-glycoprotein (P-gp) Efflux Investigate if this compound is a P-gp substrate. If so, consider co-formulation with a P-gp inhibitor.Efflux transporters can actively pump the drug back into the intestinal lumen, severely limiting net absorption.

Issue 3: Signs of toxicity (e.g., arrhythmias) observed at doses expected to be therapeutic.

Potential Cause Troubleshooting Step Rationale
Narrow Therapeutic Index Perform careful dose-ranging studies. Start with very low doses and escalate slowly while monitoring for toxic effects.Cardiac glycosides have a notoriously narrow therapeutic range where toxic effects like Ca2+-overload and arrhythmias can occur at concentrations slightly above the therapeutic dose.[1][12]
Increased Absorption from New Formulation Re-evaluate the dose when using a bioavailability-enhancing formulation. A lower dose may be required to achieve the same therapeutic plasma concentration.An effective formulation will deliver more drug to the systemic circulation, potentially pushing concentrations into the toxic range if the dose is not adjusted.
Frequency-Dependent Toxicity Monitor heart rate and consider co-administration with beta-blockers in the experimental model.The toxicity of this compound can be worsened at higher pacing rates.[12] Heart rate control may be essential for safe administration.[12]

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Strophanthus Glycosides in Humans

Compound Route Absorption (%) Renal Excretion (% of dose) Elimination Half-life (hours) Primary Excreted Form
Cymarin Oral47%21%23Conjugated metabolites[3]
Cymarin IVN/A46%13Conjugated metabolites[3]
k-Strophanthoside Oral16%11%22Conjugated metabolites[3]
k-Strophanthoside IVN/A73%99Unchanged drug (70%)[3]
Ouabain Oral~1.4%N/AN/AN/A
Ouabain IVN/A33%23Unchanged drug (80%)[3]

Experimental Protocols

Protocol 1: General In Vivo Oral Bioavailability Study in a Rodent Model (e.g., Rat)

  • Animal Acclimatization: Acclimate male Sprague-Dawley rats (250-300g) for at least one week with free access to food and water.

  • Catheter Implantation (Optional but Recommended): For serial blood sampling, surgically implant a catheter into the jugular vein under anesthesia 2-3 days prior to the study. This avoids stress from repeated tail-prick sampling.

  • Fasting: Fast animals for 12 hours overnight before dosing but allow free access to water.

  • Formulation Preparation: Prepare the this compound formulation (e.g., suspension in 0.5% carboxymethylcellulose or a lipid-based system) immediately before use. Ensure homogeneity.

  • Dosing: Administer the formulation via oral gavage at the target dose (e.g., 1-10 mg/kg). For absolute bioavailability, a separate group will receive an intravenous (IV) dose (e.g., 0.5-1 mg/kg) of this compound dissolved in a suitable vehicle like saline with a co-solvent.

  • Blood Sampling: Collect blood samples (approx. 200 µL) into heparinized tubes at pre-dose (0) and at specified time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

  • Plasma Preparation: Centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify this compound concentrations in plasma using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key parameters such as Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the concentration-time curve).

  • Bioavailability Calculation: Calculate absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Protocol 2: In Vitro Na+/K+-ATPase Activity Assay

  • Enzyme Source: Use a commercially available purified Na+/K+-ATPase preparation (e.g., from porcine cerebral cortex or canine kidney) or isolate it from cardiac tissue.

  • Reaction Buffer: Prepare a buffer containing (final concentrations): 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, and 5 mM MgCl2.

  • ATP Solution: Prepare a 10 mM solution of ATP in water.

  • This compound Solutions: Prepare stock solutions of this compound in DMSO and then dilute to final desired concentrations (e.g., 0.1 nM to 100 µM) in the reaction buffer. Ensure the final DMSO concentration is low (<0.5%) and consistent across all wells.

  • Assay Procedure (Malachite Green Method): a. In a 96-well plate, add 50 µL of reaction buffer. b. Add 10 µL of the this compound solution or vehicle control. c. Add 20 µL of the Na+/K+-ATPase enzyme preparation and pre-incubate for 10 minutes at 37°C. d. To measure total ATPase activity, initiate the reaction by adding 20 µL of ATP solution. To measure ouabain-insensitive ATPase activity (background), perform a parallel set of reactions in a buffer lacking KCl and containing a saturating concentration of a specific inhibitor like ouabain. e. Incubate for 20-30 minutes at 37°C. f. Stop the reaction by adding 50 µL of a malachite green reagent that detects inorganic phosphate (Pi) released from ATP hydrolysis. g. Read the absorbance at ~620 nm after color development.

  • Data Analysis: a. Create a standard curve using known concentrations of phosphate. b. Calculate the amount of Pi released in each well. c. Na+/K+-ATPase activity = (Total ATPase activity) - (Ouabain-insensitive activity). d. Plot the percentage of inhibition of Na+/K+-ATPase activity against the logarithm of this compound concentration to determine the IC50 value.

Visualizations

Mechanism_of_Action cluster_membrane Cell Membrane cluster_cell Intracellular Space pump Na+/K+-ATPase na_i Increased [Na+]i pump->na_i Leads to nxc Na+/Ca2+ Exchanger ca_i Increased [Ca2+]i nxc->ca_i Reduces Ca2+ Efflux na_i->nxc Alters Gradient sr Sarcoplasmic Reticulum ca_i->sr Ca2+ Uptake effect Increased Muscle Contraction (Inotropic Effect) ca_i->effect Triggers sr->ca_i Ca2+ Release stroph This compound stroph->pump Inhibits

Caption: this compound's mechanism of action via Na+/K+-ATPase inhibition.

Troubleshooting_Bioavailability problem Problem: Low Oral Bioavailability (Low Cmax / AUC) cause1 Physicochemical Issues problem->cause1 cause2 Biological Barriers problem->cause2 subcause1a Poor Aqueous Solubility cause1->subcause1a subcause1b Low Membrane Permeability cause1->subcause1b subcause2a First-Pass Metabolism cause2->subcause2a subcause2b P-gp Efflux cause2->subcause2b solution1a Solutions: - Lipid-based systems (SEDDS) - Amorphous solid dispersions - Nanoparticles - Cyclodextrin complexation subcause1a->solution1a solution1b Solutions: - Permeation enhancers - Prodrug strategies subcause1b->solution1b solution2a Solutions: - Co-administer enzyme inhibitors (use with caution) subcause2a->solution2a solution2b Solutions: - Co-administer P-gp inhibitors subcause2b->solution2b

Caption: Troubleshooting logic for low oral bioavailability of this compound.

Experimental_Workflow start Start formulation 1. Formulation Development (e.g., SEDDS, Suspension) start->formulation dosing 2. Animal Dosing (Oral Gavage & IV) formulation->dosing sampling 3. Serial Blood Sampling dosing->sampling processing 4. Plasma Separation & Storage (-80°C) sampling->processing analysis 5. Bioanalysis (LC-MS/MS) processing->analysis pk_calc 6. Pharmacokinetic Analysis (Calculate AUC, Cmax) analysis->pk_calc bioavailability 7. Calculate Absolute Bioavailability (F%) pk_calc->bioavailability end End bioavailability->end

Caption: Experimental workflow for an in vivo oral bioavailability study.

References

Technical Support Center: Minimizing Strophanthidin-Induced Cardiotoxicity in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to investigating and mitigating strophanthidin-induced cardiotoxicity in animal models. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced cardiotoxicity?

A1: this compound, a cardiac glycoside, primarily induces cardiotoxicity by inhibiting the Na+/K+ ATPase pump in cardiomyocytes.[1][2][3][4] This inhibition leads to an increase in intracellular sodium ([Na+]i), which in turn reverses the direction of the Na+/Ca2+ exchanger (NCX). The result is an influx of calcium ions ([Ca2+]i), leading to intracellular calcium overload.[1] This calcium overload is a key factor in the development of diastolic dysfunction, arrhythmias, and ultimately, heart failure.[1]

Q2: Which animal models are commonly used to study cardiac glycoside-induced cardiotoxicity?

A2: Various animal models have been utilized to study the cardiotoxic effects of cardiac glycosides, including rats, guinea pigs, rabbits, and dogs.[5][6][7] The choice of model often depends on the specific research question, with smaller animals being suitable for screening studies and larger animals for more detailed cardiac function assessments.

Q3: What are the typical signs of this compound-induced cardiotoxicity in animal models?

A3: The signs of this compound-induced cardiotoxicity are primarily cardiac arrhythmias.[6] In animal models, this manifests as electrocardiogram (ECG) abnormalities such as paroxysmal atrial tachycardia, ventricular extrasystoles, and in severe cases, ventricular fibrillation.[5][6][8] Other signs can include changes in heart rate, such as bradycardia, and alterations in blood pressure.

Q4: What biochemical markers can be used to assess the degree of cardiotoxicity?

A4: Key biochemical markers for assessing cardiotoxicity include cardiac troponins (cTnI and cTnT) and natriuretic peptides (BNP and NT-proBNP). Elevated levels of these markers in serum or plasma are indicative of myocardial injury. Additionally, monitoring electrolyte levels, particularly potassium (K+), is crucial as cardiac glycosides can cause a loss of intracellular K+.[6]

Troubleshooting Guide

Problem 1: High mortality rate in the animal cohort receiving this compound.

  • Possible Cause: The administered dose of this compound may be too high. The lethal dose of cardiac glycosides can vary between species and even strains.

  • Solution: Conduct a dose-ranging study to determine the optimal toxic, but sublethal, dose for your specific animal model. For example, in cats, the average lethal dose of this compound has been reported as 0.1 mg/kg, while for dogs, it is approximately 0.12 mg/kg.[9] It's crucial to start with lower doses and carefully monitor the animals for signs of distress and ECG changes.

Problem 2: Inconsistent or no induction of arrhythmias after this compound administration.

  • Possible Cause 1: The route of administration may not be optimal for rapid and consistent drug delivery to the heart.

  • Solution 1: Intravenous (IV) infusion is generally the most reliable method for inducing acute cardiotoxicity with cardiac glycosides as it allows for precise control over the dose and rapid onset of action. A study in dogs used a continuous infusion of acetyl this compound at 25 µ g/min directly into a coronary artery.[6]

  • Possible Cause 2: The anesthetic used may be interfering with the arrhythmogenic effects of this compound.

  • Solution 2: The choice of anesthetic is critical. Some anesthetics can have their own effects on cardiac electrophysiology. It is important to choose an anesthetic regimen that has minimal impact on cardiac function and to maintain a consistent anesthetic depth throughout the experiment.

Problem 3: Difficulty in interpreting ECG recordings due to artifacts.

  • Possible Cause: Poor electrode placement or movement of the animal can lead to significant artifacts in the ECG recordings.

  • Solution: Ensure proper and secure placement of ECG electrodes. For rodent models, subcutaneous needle electrodes are often used. Maintaining the animal's body temperature and ensuring adequate anesthesia can help minimize movement-related artifacts.

Experimental Protocols

Protocol 1: Induction of this compound Cardiotoxicity in a Rat Model (Adapted from Digoxin Protocols)

This protocol is a synthesized guideline based on established methods for inducing cardiotoxicity with related cardiac glycosides like digoxin.[5][10]

Materials:

  • Male Wistar rats (250-300g)

  • This compound solution (to be prepared in a suitable vehicle, e.g., saline)

  • Anesthetic (e.g., pentobarbital)

  • ECG recording system with needle electrodes

  • Intravenous infusion pump

  • Blood collection supplies

Procedure:

  • Anesthesia: Anesthetize the rat with an appropriate dose of pentobarbital via intraperitoneal injection.

  • ECG Monitoring: Place subcutaneous needle electrodes for continuous ECG recording (Lead II is commonly used). Allow the animal to stabilize and record a baseline ECG for at least 15 minutes.

  • Catheterization: Surgically expose and catheterize the jugular vein for intravenous infusion.

  • This compound Administration: Begin a continuous intravenous infusion of this compound. A starting dose range can be extrapolated from lethal dose studies of similar cardiac glycosides. A suggested starting point for a dose-finding study would be in the range of 0.05-0.2 mg/kg administered over a set period.

  • Monitoring: Continuously monitor the ECG for the onset of arrhythmias, including premature ventricular contractions (PVCs), ventricular tachycardia (VT), and atrioventricular (AV) block. Also, monitor heart rate and blood pressure if possible.

  • Endpoint: The experiment can be terminated upon the consistent appearance of a specific arrhythmic event (e.g., sustained VT for a defined duration) or after a predetermined infusion time.

  • Blood Sampling: At the end of the experiment, collect a blood sample via cardiac puncture for the analysis of biochemical markers (e.g., troponin I/T, potassium).

  • Euthanasia: Euthanize the animal using an approved method.

Protocol 2: Evaluation of a Potential Protective Agent

This protocol outlines the methodology to assess the efficacy of a compound in mitigating this compound-induced cardiotoxicity.

Procedure:

  • Animal Groups: Divide animals into at least three groups:

    • Vehicle Control (receives vehicle for the protective agent and vehicle for this compound)

    • This compound Control (receives vehicle for the protective agent and this compound)

    • Treatment Group (receives the protective agent and this compound)

  • Pre-treatment: Administer the potential protective agent (e.g., a beta-blocker like propranolol, a calcium channel blocker like verapamil, or an antioxidant like N-acetylcysteine) at a predetermined time before this compound infusion. The route and timing of administration will depend on the pharmacokinetic properties of the agent.

  • Induction of Cardiotoxicity: Follow the procedure outlined in Protocol 1 for inducing cardiotoxicity with this compound.

  • Data Collection and Analysis: Record the time to onset of arrhythmias, the severity and duration of arrhythmias, and the levels of biochemical markers for all groups. Compare the data from the treatment group to the this compound control group to determine the protective efficacy.

Data Presentation

Table 1: Dose-Response of Cardiac Glycosides in Animal Models

Cardiac GlycosideAnimal ModelRoute of AdministrationArrhythmogenic Dose 50 (AD50)Lethal Dose 50 (LD50)Reference
DigoxinAdult RatSubcutaneous13.0 ± 1.0 mg/kg30.0 ± 1.9 mg/kg[5]
DigoxinNewborn RatSubcutaneous2.9 ± 0.3 mg/kg5.0 ± 0.2 mg/kg[5]
This compoundCatIntravenous-~0.1 mg/kg (average)[9]
This compoundDogIntravenous-~0.12 mg/kg (average)[9]

Table 2: Electrocardiographic (ECG) Changes Following Toxic Doses of Digoxin in Rats

ParameterAdult Rat ResponseNewborn Rat ResponseReference
Primary Arrhythmia Paroxysmal atrial tachycardiaSevere sinus bradycardia, first-degree heart block[5]
PR Interval No significant changeSignificant prolongation[10]
QTc Interval No significant changeDecrease[10]
RR Interval No significant changeSignificant prolongation[10]

Table 3: Potential Protective Agents Against Cardiac Glycoside-Induced Cardiotoxicity

Protective AgentProposed Mechanism of ActionAnimal ModelObserved Protective EffectsReference
Propranolol Beta-adrenergic blockadeGeneral (Arrhythmia prevention)Reduced incidence of postoperative arrhythmias[11][12]
Verapamil Calcium channel blockadeRat (Digoxin model)Converted digoxin-induced tachycardia to sinus rhythm[13]
N-Acetylcysteine AntioxidantGeneral (Cardioprotection)Potential to ameliorate oxidative damage[14][15]

Mandatory Visualizations

Strophanthidin_Toxicity_Pathway This compound This compound NaK_ATPase Na+/K+ ATPase This compound->NaK_ATPase Inhibition Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in Leads to NCX Na+/Ca2+ Exchanger (Reverse Mode) Na_in->NCX Ca_in ↑ Intracellular Ca2+ (Calcium Overload) NCX->Ca_in SR_Ca ↑ Sarcoplasmic Reticulum Ca2+ Load Ca_in->SR_Ca Mitochondria Mitochondrial Dysfunction & Oxidative Stress Ca_in->Mitochondria DADs Delayed Afterdepolarizations (DADs) SR_Ca->DADs Spontaneous Ca2+ release Arrhythmias Arrhythmias (Ventricular Tachycardia, etc.) DADs->Arrhythmias Apoptosis Cardiomyocyte Apoptosis Mitochondria->Apoptosis

Caption: Signaling pathway of this compound-induced cardiotoxicity.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization (e.g., Wistar Rats) Group_Allocation Group Allocation (Control, this compound, Treatment) Animal_Acclimatization->Group_Allocation Anesthesia_Induction Anesthesia Induction Group_Allocation->Anesthesia_Induction Baseline_ECG Baseline ECG Recording Anesthesia_Induction->Baseline_ECG Protective_Agent_Admin Protective Agent Administration (Treatment Group) Baseline_ECG->Protective_Agent_Admin Strophanthidin_Infusion This compound Infusion Baseline_ECG->Strophanthidin_Infusion Protective_Agent_Admin->Strophanthidin_Infusion Continuous_Monitoring Continuous ECG & Hemodynamic Monitoring Strophanthidin_Infusion->Continuous_Monitoring Endpoint Endpoint Reached (e.g., Arrhythmia onset) Continuous_Monitoring->Endpoint ECG_Analysis ECG Data Analysis Continuous_Monitoring->ECG_Analysis Blood_Collection Blood Collection Endpoint->Blood_Collection Biochemical_Analysis Biochemical Analysis (Troponins, Electrolytes) Blood_Collection->Biochemical_Analysis Statistical_Analysis Statistical Analysis Biochemical_Analysis->Statistical_Analysis ECG_Analysis->Statistical_Analysis

Caption: Experimental workflow for in vivo this compound cardiotoxicity studies.

References

Validation & Comparative

Strophanthidin vs. Ouabain: A Comparative Guide to Na+/K+-ATPase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Strophanthidin and ouabain, both potent cardiac glycosides, are well-established inhibitors of the Na+/K+-ATPase, a critical transmembrane pump responsible for maintaining electrochemical gradients in animal cells. Their ability to modulate this enzyme has made them invaluable tools in physiological research and has provided a foundation for the development of therapeutics for cardiovascular diseases. This guide offers an objective comparison of this compound and ouabain, focusing on their inhibitory profiles against Na+/K+-ATPase, the downstream signaling consequences, and the experimental methodologies used to characterize their activity.

At a Glance: Key Differences

FeatureThis compoundOuabain
Chemical Structure Aglycone cardiac glycosideGlycoside (contains a rhamnose sugar moiety)
Potency Generally less potent than ouabainHighly potent inhibitor of Na+/K+-ATPase
Isoform Selectivity Limited data on broad isoform selectivityExhibits moderate selectivity for α1 over α2 isoforms of Na+/K+-ATPase[1]

Quantitative Comparison of Na+/K+-ATPase Inhibition

The inhibitory potency of this compound and ouabain against different isoforms of the Na+/K+-ATPase α-subunit is a key differentiator. The following table summarizes available data on their half-maximal inhibitory concentrations (IC50), inhibitory constants (Ki), and dissociation constants (Kd).

CompoundIsoformSpeciesIC50KiKdReference
This compound α4Human4.8 nM--[2]
Ouabain α1Human15 nM[3]-5.1 nM[4]
α1Rat48,000 nM[5]--[5]
α2Human--17.9 nM[4]
α2Rat58 nM[5]40 nM115 nM[5][6]
α3Human---
α3Rat6.7 nM[5]80 nM1.6 nM[5][6]
α4Rat--312 nM[5]

Mechanism of Action and Downstream Signaling

Both this compound and ouabain exert their primary effect by binding to the extracellular surface of the Na+/K+-ATPase α-subunit, locking the enzyme in an inhibited conformation. This inhibition leads to an increase in intracellular sodium concentration ([Na+]i). The elevated [Na+]i, in turn, reduces the driving force for the Na+/Ca2+ exchanger (NCX), leading to an increase in intracellular calcium concentration ([Ca2+]i). This rise in cytosolic calcium is the basis for the positive inotropic (increased contractility) effect of these compounds on cardiac muscle.[4][7]

Beyond this canonical pathway, the binding of these cardiac glycosides to the Na+/K+-ATPase also triggers a cascade of intracellular signaling events independent of the changes in ion concentrations.

This compound Signaling Pathways

This compound has been shown to modulate several key signaling pathways implicated in cell growth, proliferation, and apoptosis. In various cancer cell lines, this compound treatment has been observed to attenuate the MAPK, PI3K/AKT/mTOR, and Wnt/β-catenin signaling pathways.[8][9] In cardiac myocytes, this compound-induced increases in intracellular calcium and positive inotropic effects have been linked to the activation of both the mitogen-activated protein kinase (MAPK) and reactive oxygen species (ROS) pathways.[5]

Strophanthidin_Signaling This compound This compound NKA Na+/K+-ATPase This compound->NKA Inhibits Na_in ↑ [Na+]i NKA->Na_in MAPK MAPK Pathway NKA->MAPK ROS ROS Pathway NKA->ROS PI3K_AKT PI3K/AKT/mTOR Pathway NKA->PI3K_AKT Wnt Wnt/β-catenin Pathway NKA->Wnt NCX Na+/Ca2+ Exchanger (Reduced Activity) Na_in->NCX Ca_in ↑ [Ca2+]i Inotropy Positive Inotropy Ca_in->Inotropy NCX->Ca_in MAPK->Inotropy Cell_Modulation Modulation of Cell Growth, Proliferation, and Apoptosis MAPK->Cell_Modulation ROS->Inotropy PI3K_AKT->Cell_Modulation Wnt->Cell_Modulation

Caption: this compound-induced Na+/K+-ATPase signaling.

Ouabain Signaling Pathways

Ouabain binding to the Na+/K+-ATPase is known to activate a range of signaling molecules. A well-characterized pathway involves the activation of the non-receptor tyrosine kinase Src. This leads to the transactivation of the Epidermal Growth Factor Receptor (EGFR), which then initiates the Ras/Raf/MEK/ERK signaling cascade. Additionally, ouabain can induce a physical interaction between the Na+/K+-ATPase and the inositol triphosphate receptor (IP3R), leading to intracellular calcium waves. Both the ERK pathway and calcium signaling can converge on the activation of transcription factors like NF-κB, influencing gene expression related to neuroprotection and inflammation.[4]

Ouabain_Signaling Ouabain Ouabain NKA Na+/K+-ATPase Ouabain->NKA Binds Src Src NKA->Src Activates IP3R IP3R NKA->IP3R Interacts EGFR EGFR (Transactivation) Src->EGFR Ras Ras EGFR->Ras Raf_MEK_ERK Raf/MEK/ERK Pathway Ras->Raf_MEK_ERK NFkB NF-κB Raf_MEK_ERK->NFkB Ca_waves ↑ Intracellular Ca2+ Waves IP3R->Ca_waves Ca_waves->NFkB Gene_Expression Altered Gene Expression NFkB->Gene_Expression

Caption: Ouabain-induced Na+/K+-ATPase signaling cascade.

Experimental Protocols

The characterization of this compound and ouabain as Na+/K+-ATPase inhibitors relies on robust experimental assays. Below are detailed methodologies for two common approaches.

Na+/K+-ATPase Activity Assay (Inorganic Phosphate Measurement)

This assay quantifies the enzymatic activity of Na+/K+-ATPase by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. The specific activity is determined by comparing the Pi released in the presence and absence of a specific inhibitor like ouabain or this compound.

Methodology:

  • Preparation of Reaction Mixtures: Two sets of reaction mixtures are prepared.

    • Total ATPase activity: Contains a buffer (e.g., 30 mM imidazole-HCl, pH 7.4), salts (e.g., 130 mM NaCl, 20 mM KCl, 4 mM MgCl2).

    • Ouabain-insensitive ATPase activity: Contains the same buffer and salts as above, but with the addition of a saturating concentration of ouabain (e.g., 1 mM) to inhibit Na+/K+-ATPase activity.

  • Enzyme Incubation: A protein sample containing Na+/K+-ATPase (e.g., tissue homogenate, microsomal fraction) is added to both reaction mixtures.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of ATP. The mixture is then incubated at 37°C for a defined period (e.g., 10-30 minutes).

  • Termination of Reaction: The reaction is stopped by adding a solution that denatures the enzyme, such as trichloroacetic acid (TCA).

  • Phosphate Detection: The amount of inorganic phosphate released is determined colorimetrically. A common method involves the formation of a phosphomolybdate complex, which can be measured spectrophotometrically.

  • Calculation of Na+/K+-ATPase Activity: The Na+/K+-ATPase activity is calculated as the difference between the total ATPase activity and the ouabain-insensitive ATPase activity.[10][11][12]

Phosphate_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Mix1 Reaction Mix 1: Buffer + Salts Add_Enzyme Add Enzyme Sample to both mixes Mix1->Add_Enzyme Mix2 Reaction Mix 2: Buffer + Salts + Ouabain Mix2->Add_Enzyme Add_ATP Add ATP to initiate Add_Enzyme->Add_ATP Incubate Incubate at 37°C Add_ATP->Incubate Stop_Reaction Stop reaction (e.g., TCA) Incubate->Stop_Reaction Measure_Pi Measure Inorganic Phosphate (Colorimetric) Stop_Reaction->Measure_Pi Calculate Calculate Activity: (Mix 1 Pi) - (Mix 2 Pi) Measure_Pi->Calculate

Caption: Workflow for Na+/K+-ATPase activity assay.

86Rb+ Uptake Assay

This cell-based assay provides a functional measure of Na+/K+-ATPase activity by tracking the uptake of the potassium analog, Rubidium-86 (86Rb+). Inhibition of the pump by this compound or ouabain results in decreased 86Rb+ uptake.

Methodology:

  • Cell Culture: Cells expressing the Na+/K+-ATPase of interest are cultured to near confluence in appropriate multi-well plates.

  • Pre-incubation: The cell culture medium is replaced with a pre-incubation buffer. Test compounds (this compound, ouabain, or vehicle control) are added to the respective wells and incubated for a specific duration to allow for binding to the enzyme.

  • Initiation of Uptake: The uptake is initiated by adding a buffer containing 86Rb+. The plate is then incubated at 37°C for a predetermined time (e.g., 10-30 minutes).

  • Termination of Uptake: The uptake is stopped by rapidly washing the cells with an ice-cold wash buffer to remove extracellular 86Rb+.

  • Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular 86Rb+ is quantified using a liquid scintillation counter.

  • Data Analysis: The Na+/K+-ATPase-mediated uptake is determined by subtracting the non-specific uptake (measured in the presence of a saturating concentration of an inhibitor) from the total uptake. The inhibitory effect of the test compounds is then calculated relative to the control.[13]

Rb_Uptake_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement Culture_Cells Culture cells to near confluence Preincubate Pre-incubate with This compound/Ouabain Culture_Cells->Preincubate Add_Rb Initiate uptake with 86Rb+ Preincubate->Add_Rb Incubate Incubate at 37°C Add_Rb->Incubate Stop_Uptake Stop uptake and wash cells Incubate->Stop_Uptake Lyse_Cells Lyse cells Stop_Uptake->Lyse_Cells Scintillation Quantify 86Rb+ via Scintillation Counting Lyse_Cells->Scintillation

Caption: Workflow for 86Rb+ uptake assay.

Conclusion

This compound and ouabain, while sharing a common primary target in the Na+/K+-ATPase, exhibit notable differences in their inhibitory profiles and isoform selectivities. Ouabain generally demonstrates higher potency and has been more extensively characterized in terms of its isoform-specific interactions and downstream signaling cascades. This compound, as the aglycone, provides a valuable tool for dissecting the role of the sugar moiety in the activity of cardiac glycosides. The choice between these two inhibitors will depend on the specific research question, the Na+/K+-ATPase isoforms present in the experimental system, and the desired potency of inhibition. A thorough understanding of their distinct properties is essential for the accurate interpretation of experimental results and for the advancement of drug development efforts targeting the Na+/K+-ATPase.

References

Strophanthidin: A Comparative Guide to its Anti-Proliferative Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the anti-proliferative effects of Strophanthidin, a cardiac glycoside that has demonstrated significant potential as an anti-cancer agent.[1][2] It offers a comparative analysis of its efficacy against various cancer cell lines, details the underlying molecular mechanisms, and provides standardized experimental protocols for validation.

Comparative Anti-Proliferative Activity

This compound has been shown to inhibit the proliferation of multiple human cancer cell lines in a dose-dependent manner.[1][2] The half-maximal inhibitory concentrations (IC50) highlight its potency, which varies across different cancer types. Notably, this compound exhibits significantly lower cytotoxicity in non-malignant cell lines, suggesting a favorable therapeutic window.[1]

Cell LineCancer TypeIC50 (µM)Comparison CompoundComparison IC50 (µM)
A549Lung Adenocarcinoma0.529 ± 0.05[1]Cisplatin10.4 ± 1.0 (48h treatment)[3]
MCF-7Breast Cancer1.12 ± 0.04[1]DigitoxinNot explicitly compared in cited studies
HepG2Liver Cancer1.75 ± 0.02[1]OuabainNot explicitly compared in cited studies
HEK293TNormal Embryonic Kidney3.02 ± 0.21[3]--

Table 1: Comparative IC50 values of this compound and other compounds across various cell lines.

Mechanism of Action: A Multi-Pathway Approach

This compound exerts its anti-proliferative effects through the modulation of several key signaling pathways, leading to cell cycle arrest and apoptosis.[1][2]

Key Signaling Pathways Modulated by this compound:
  • MAPK Signaling Pathway: this compound has been observed to inhibit key proteins in the MAPK pathway, such as MEK1, which is crucial for cell proliferation and survival.[1][2]

  • PI3K/AKT/mTOR Pathway: This critical pathway for cell growth and survival is also downregulated by this compound through the inhibition of PI3K, AKT, and mTOR.[1][2]

  • Wnt/β-Catenin Signaling Pathway: this compound treatment has been shown to suppress the expression of key proteins in this pathway, including Gsk3α and β-catenin.[1][2]

  • TRAIL-DR5 Signaling: In human lung adenocarcinoma cells (A549), this compound promotes the expression of the death receptor DR5, activating caspases and inducing apoptosis.[3]

The culmination of these effects is the induction of cell cycle arrest, primarily at the G2/M phase in cancer cells, and the initiation of caspase-dependent apoptosis.[1][2][4]

References

Strophanthidin's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of Strophanthidin's molecular interactions, cross-validated against experimental data and compared with other cardiac glycosides, providing researchers with a valuable guide to its multifaceted therapeutic potential.

This compound, a cardiac glycoside derived from the seeds of Strophanthus species, has a long history of use in treating cardiac conditions and is now gaining significant attention for its anticancer properties.[1][2] Its therapeutic effects stem from a complex mechanism of action that includes the well-established inhibition of the Na+/K+-ATPase pump, as well as the modulation of various intracellular signaling pathways, some of which are independent of its pump-inhibitory function.[3][4] This guide offers a detailed comparison of this compound's mechanisms, supported by experimental data and a comparative analysis with the closely related cardiac glycosides, Ouabain and Digoxin.

The Primary Target: Na+/K+-ATPase Inhibition and its Consequences

The cornerstone of this compound's mechanism of action is its ability to bind to and inhibit the Na+/K+-ATPase, a vital enzyme responsible for maintaining the sodium and potassium gradients across the cell membrane.[1] This inhibition leads to a cascade of events, beginning with an increase in intracellular sodium concentration. The altered sodium gradient subsequently affects the activity of the sodium-calcium exchanger (NCX), leading to an accumulation of intracellular calcium.[1] In cardiac muscle, this elevation in intracellular calcium is the basis for its positive inotropic effect, enhancing the force of heart muscle contraction.[1]

Unraveling the Anticancer Mechanisms: A Cross-Validated Perspective

The anticancer effects of this compound are attributed to a more intricate network of cellular events, which have been elucidated through various experimental approaches.[1][2][5]

Na+/K+-ATPase as a Signaling Hub

Beyond its role in ion transport, the Na+/K+-ATPase acts as a signal transducer. The binding of this compound to the pump can trigger intracellular signaling cascades. A key event in this process is the activation of the non-receptor tyrosine kinase, Src.[6][7] Activated Src can then phosphorylate and modulate a host of downstream signaling pathways, including the MAPK and PI3K/AKT/mTOR pathways, which are fundamental regulators of cell proliferation, survival, and apoptosis.[6][7]

Beyond the Pump: Na+/K+-ATPase-Independent Effects

Emerging evidence suggests that this compound's biological activities are not solely dependent on its interaction with the Na+/K+-ATPase.[3] These alternative mechanisms may involve direct interactions with other cellular proteins or the modulation of cellular redox status through the generation of reactive oxygen species (ROS).[8][9]

A Comparative Look: this compound, Ouabain, and Digoxin

While this compound, Ouabain, and Digoxin all target the Na+/K+-ATPase, they exhibit distinct pharmacological profiles, including differences in their potency and their influence on specific signaling pathways.

Table 1: Comparative Cytotoxicity (IC50) of Cardiac Glycosides in Various Cancer Cell Lines

Cardiac GlycosideCell LineIC50 (µM)
This compound A549 (Lung Cancer)0.529 ± 0.05[1]
MCF-7 (Breast Cancer)1.12 ± 0.04[1]
HepG2 (Liver Cancer)1.75 ± 0.02[1]
AML 8227 (Leukemia)~0.023[10]
Digoxin A549 (Lung Cancer)0.10[9]
H1299 (Lung Cancer)0.12[9]
AML 8227 (Leukemia)~0.023[10]
Ouabain MDA-MB-231 (Breast Cancer)0.089[11]
A549 (Lung Cancer)0.017[11]
AML 8227 (Leukemia)~0.012[10]

Table 2: Comparative Binding Affinities (Kd) to Pig Kidney Na+/K+-ATPase

Cardiac GlycosideKd (nM)
Digoxin 2.8 ± 2[12]
Ouabain 1.1 ± 1[12]
Ouabagenin (Aglycone of Ouabain)844 ± 100[12]
Binding affinity data for this compound was not available in the reviewed literature.

Visualizing the Molecular Pathways

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for investigating its mechanism of action.

Strophanthidin_Signaling_Pathways cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus This compound This compound Na_K_ATPase Na+/K+-ATPase This compound->Na_K_ATPase Inhibits ROS Reactive Oxygen Species (ROS) This compound->ROS MAPK_pathway MAPK Pathway (MEK1) This compound->MAPK_pathway Inhibits (Na+/K+-ATPase independent?) PI3K_AKT_mTOR_pathway PI3K/AKT/mTOR Pathway This compound->PI3K_AKT_mTOR_pathway Inhibits (Na+/K+-ATPase independent?) Wnt_beta_catenin_pathway Wnt/β-catenin Pathway This compound->Wnt_beta_catenin_pathway Inhibits Cell_Cycle_Arrest G2/M Arrest This compound->Cell_Cycle_Arrest Ca_increase ↑ Intracellular Ca2+ Na_K_ATPase->Ca_increase Leads to Src Src Kinase Na_K_ATPase->Src Activates Src->MAPK_pathway Src->PI3K_AKT_mTOR_pathway Apoptosis Apoptosis ROS->Apoptosis MAPK_pathway->Apoptosis PI3K_AKT_mTOR_pathway->Apoptosis Wnt_beta_catenin_pathway->Apoptosis

Caption: this compound's multifaceted signaling pathways leading to apoptosis and cell cycle arrest.

Experimental_Workflow_for_this compound cluster_setup Experimental Setup cluster_assays Mechanism of Action Assays cluster_analysis Data Analysis and Comparison Cell_Culture Cancer Cell Lines (e.g., A549, MCF-7) Treatment Treatment with This compound, Ouabain, Digoxin Cell_Culture->Treatment NaK_Assay Na+/K+-ATPase Activity Assay Treatment->NaK_Assay Ca_Imaging Calcium Imaging (Fura-2 AM) Treatment->Ca_Imaging Apoptosis_Assay Apoptosis Assay (Annexin V) Treatment->Apoptosis_Assay Western_Blot Western Blot (Signaling Proteins) Treatment->Western_Blot Data_Analysis Quantitative Analysis: - IC50 Values - Fluorescence Intensity - Protein Expression NaK_Assay->Data_Analysis Ca_Imaging->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: A generalized experimental workflow for cross-validating this compound's mechanism of action.

Detailed Experimental Protocols

Na+/K+-ATPase Activity Assay

This colorimetric assay quantifies the enzymatic activity of Na+/K+-ATPase by measuring the release of inorganic phosphate (Pi) from ATP hydrolysis.

Materials:

  • Enzyme source (e.g., synaptosomal membrane preparation)

  • Reaction Buffer A: 30 mM imidazole-HCl, 130 mM NaCl, 20 mM KCl, 4 mM MgCl2, pH 7.4

  • Reaction Buffer B: 30 mM imidazole-HCl, 4 mM MgCl2, 1 mM Ouabain, pH 7.4

  • 4 mM Tris-ATP solution

  • 20% Sodium dodecyl sulfate (SDS)

  • Reagent A (Color Reagent): 3% ascorbic acid in 0.5 N HCl and 0.5% ammonium molybdate

  • Reagent B (Stop Solution): 2% sodium meta-arsenite, 2% trisodium citrate, and 2% acetic acid

  • Bovine Serum Albumin (BSA) for protein quantification

Procedure:

  • Dispense Reaction Buffer A and Reaction Buffer B into separate sets of tubes.

  • Add 20–50 μg of the enzyme preparation to each tube.

  • Pre-incubate the tubes on ice for 60 minutes in the dark to ensure complete ouabain binding in Buffer B.

  • Initiate the enzymatic reaction by adding Tris-ATP to a final concentration of 4 mM.

  • Incubate the reaction mixtures at 37°C for 10 minutes.

  • Terminate the reaction by adding 100 μl of 20% SDS.

  • For Pi measurement, transfer an aliquot from each reaction tube to a new set of tubes and add Reagent A. Incubate on ice for 10 minutes.

  • Add Reagent B to each tube and incubate at 37°C for 10 minutes to allow for color development.

  • Measure the absorbance at 850 nm using a spectrophotometer.

  • The specific activity of Na+/K+-ATPase is determined by subtracting the Pi released in the presence of ouabain (non-specific activity) from the Pi released in the absence of ouabain (total activity), and normalizing to the protein concentration.

This protocol is adapted from a method for assaying synaptosomal Na+-K+-ATPase activity.[13]

Intracellular Calcium Imaging using Fura-2 AM

This protocol describes a method for real-time measurement of intracellular calcium concentrations in live cells using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

  • Adherent cells cultured on glass coverslips

  • Fura-2 AM (acetoxymethyl ester)

  • High-purity DMSO

  • Calcium-containing recording buffer (e.g., Hank's Balanced Salt Solution - HBSS)

  • An inverted fluorescence microscope equipped with a filter wheel for alternating excitation at 340 nm and 380 nm, and an emission filter at 510 nm.

Procedure:

  • Plate cells on glass coverslips and culture until they reach the desired confluency.

  • Prepare a stock solution of Fura-2 AM in DMSO.

  • Dilute the Fura-2 AM stock solution to a final loading concentration of 1-5 µg/ml in the recording buffer.

  • Wash the cells twice with the recording buffer to remove culture medium.

  • Incubate the cells with the Fura-2 AM loading solution at room temperature for 30 minutes in the dark.

  • Wash the cells twice with the recording buffer to remove any extracellular dye.

  • Place the coverslip in a perfusion chamber on the microscope stage.

  • Acquire fluorescence images by alternately exciting the cells at 340 nm and 380 nm and capturing the emission at 510 nm.

  • The ratio of the fluorescence intensity at 340 nm to that at 380 nm is calculated to determine the intracellular calcium concentration.

This is a generalized protocol for Fura-2 AM-based calcium imaging.[1][3][14]

Apoptosis Detection by Annexin V Staining

This flow cytometry-based method is used to identify and quantify apoptotic cells by detecting the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane.

Materials:

  • Control and this compound-treated cell suspensions

  • Annexin V conjugated to a fluorophore (e.g., FITC)

  • Propidium Iodide (PI) solution

  • 1X Annexin V Binding Buffer (containing calcium)

  • Phosphate-Buffered Saline (PBS)

  • A flow cytometer

Procedure:

  • Treat cells with this compound for the desired time to induce apoptosis. Maintain an untreated control group.

  • Harvest both adherent and floating cells and wash them twice with cold PBS.

  • Resuspend the cell pellet in 1X Annexin V Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Analyze the stained cells by flow cytometry. The cell populations are distinguished as follows:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

This is a standard protocol for the detection of apoptosis using Annexin V staining.[4][6][7][15]

References

Strophanthidin and its Glycoside Derivatives: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the comparative pharmacology and cellular effects of Strophanthidin, Ouabain (g-Strophanthin), and Cymarin, providing researchers, scientists, and drug development professionals with a comprehensive guide to their mechanisms of action, biological activities, and experimental evaluation.

This guide offers a detailed comparison of the aglycone this compound and its prominent glycoside derivatives, Ouabain and Cymarin. The primary mechanism of action for these compounds is the inhibition of the Na+/K+-ATPase, a critical transmembrane pump, which leads to a cascade of downstream effects, most notably a positive inotropic (contractility-enhancing) effect on cardiac muscle.[1] Beyond their traditional use in treating cardiac conditions, recent research has highlighted their potential as anticancer agents.[2][3] This analysis summarizes key quantitative data, provides detailed experimental protocols for their study, and visualizes their core signaling pathways.

Quantitative Comparison of Biological Activity

The potency of this compound and its glycoside derivatives varies depending on the specific biological activity being measured. The glycoside moieties attached to the this compound core play a significant role in modulating their inhibitory effects on the Na+/K+-ATPase and their cytotoxicity against cancer cells.

Inhibition of Na+/K+-ATPase

The inhibition of the Na+/K+-ATPase is the primary molecular mechanism underlying the pharmacological effects of these compounds. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing their potency.

CompoundNa+/K+-ATPase IsoformIC50 (nM)Cell Line/Tissue SourceReference
This compound α4~10-100Sf9 cells[4]
α1-like>1000Rat pinealocytes[5]
Ouabain (g-Strophanthin) α189MDA-MB-231 cells[6]
α117A549 cells[6]
α4~1-10Sf9 cells[4][7]
Cymarin α4~1-10Sf9 cells[4][7]
Cytotoxicity in Cancer Cell Lines

The potential of these compounds as anticancer agents is an active area of research. Their cytotoxic effects are compared below using IC50 values against various human cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
This compound A549Lung Adenocarcinoma0.51 ± 0.1248[8]
MCF-7Breast Cancer224[2][9]
HepG2Liver Cancer2.524[2]
Ouabain (g-Strophanthin) A549Lung Cancer--[6]
MDA-MB-231Breast Cancer--[6]
Convallatoxin (a this compound glycoside) A549Non-small cell lung cancer0.01-[10]

Mechanism of Action and Signaling Pathways

The binding of this compound and its glycosides to the Na+/K+-ATPase triggers a series of intracellular events. Inhibition of the pump leads to an increase in intracellular sodium concentration. This, in turn, alters the function of the sodium-calcium exchanger (NCX), resulting in an influx of calcium ions and an increase in intracellular calcium concentration.[1] This elevation in calcium is central to the cardiotonic effects of these compounds.

Furthermore, the interaction with the Na+/K+-ATPase can activate various signaling cascades independently of ion concentration changes. These include the MAPK, PI3K/AKT/mTOR, and Wnt/β-catenin pathways, which are crucial in regulating cell growth, proliferation, and apoptosis.[2][11]

Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibition Src Src NaK_ATPase->Src Activates Na_in ↑ [Na+]i NaK_ATPase->Na_in Leads to NCX Na+/Ca2+ Exchanger Ca_in ↑ [Ca2+]i NCX->Ca_in Leads to Ras Ras Src->Ras PI3K PI3K Src->PI3K Na_in->NCX Alters Cardiotonic_Effects Cardiotonic_Effects Ca_in->Cardiotonic_Effects MAPK_Pathway MAPK Pathway (ERK) Ras->MAPK_Pathway Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR beta_catenin β-catenin Akt->beta_catenin Inhibits Degradation Gene_Expression Altered Gene Expression mTOR->Gene_Expression Regulates Translation MAPK_Pathway->Gene_Expression beta_catenin->Gene_Expression Promotes Transcription Cellular_Responses Cellular_Responses Gene_Expression->Cellular_Responses Apoptosis, Proliferation, etc.

Caption: Signaling pathways modulated by this compound and its derivatives.

Experimental Protocols

Na+/K+-ATPase Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of this compound and its derivatives on Na+/K+-ATPase.

Materials:

  • Purified Na+/K+-ATPase enzyme preparation (e.g., from pig kidney)

  • Assay Buffer: 100 mM NaCl, 20 mM KCl, 4 mM MgCl2, 50 mM Tris-HCl, pH 7.4

  • ATP solution (e.g., 3 mM)

  • Malachite green reagent for phosphate detection

  • This compound and its derivatives dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds (this compound, Ouabain, Cymarin) in the assay buffer.

  • Add a constant amount of the Na+/K+-ATPase enzyme to each well of the 96-well plate.

  • Add the different concentrations of the test compounds to the wells. Include a control with no inhibitor and a blank with no enzyme.

  • Pre-incubate the plate at 37°C for a specified time (e.g., 10-30 minutes) to allow the compounds to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the ATP solution to all wells.

  • Incubate the plate at 37°C for a specific period (e.g., 30-60 minutes).

  • Stop the reaction and measure the amount of inorganic phosphate (Pi) released using the malachite green reagent. The absorbance is read at a specific wavelength (e.g., 620 nm).

  • Calculate the percentage of inhibition for each compound concentration relative to the control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

ATPase_Inhibition_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Buffer, ATP, Test Compounds) Start->Prepare_Reagents Plate_Setup Plate Setup (Enzyme, Compounds, Controls) Prepare_Reagents->Plate_Setup Pre_incubation Pre-incubation (37°C) Plate_Setup->Pre_incubation Reaction_Initiation Initiate Reaction (Add ATP) Pre_incubation->Reaction_Initiation Incubation Incubation (37°C) Reaction_Initiation->Incubation Reaction_Stop_Detection Stop Reaction & Detect Phosphate (Malachite Green) Incubation->Reaction_Stop_Detection Data_Acquisition Read Absorbance Reaction_Stop_Detection->Data_Acquisition Data_Analysis Calculate % Inhibition & IC50 Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: Workflow for Na+/K+-ATPase Inhibition Assay.

Cell Viability Assay (MTT Assay)

This protocol describes a common method to assess the cytotoxic effects of this compound and its derivatives on cultured cells.[12][13][14]

Materials:

  • Cultured cells (e.g., A549, MCF-7, HepG2)

  • Complete cell culture medium

  • This compound and its derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a cell culture incubator (37°C, 5% CO2).

  • After the incubation period, add a specific volume of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Gently mix the plate to ensure complete solubilization.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell_Viability_Workflow Start Start Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding Compound_Treatment Treat with Test Compounds Cell_Seeding->Compound_Treatment Incubation_Period Incubate (24-72h) Compound_Treatment->Incubation_Period MTT_Addition Add MTT Reagent Incubation_Period->MTT_Addition Formazan_Formation Incubate (2-4h) MTT_Addition->Formazan_Formation Solubilization Add Solubilization Solution Formazan_Formation->Solubilization Data_Acquisition Read Absorbance (570 nm) Solubilization->Data_Acquisition Data_Analysis Calculate % Viability & IC50 Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: Workflow for Cell Viability (MTT) Assay.

References

Strophanthidin: A Potential Challenger to Drug Resistance in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Strophanthidin's Efficacy in Preclinical Models of Drug-Resistant Cancer

Drug resistance remains a formidable obstacle in cancer therapy, leading to treatment failure and disease relapse. The scientific community is in constant pursuit of novel compounds that can overcome these resistance mechanisms. This compound, a cardiac glycoside, has emerged as a promising candidate, demonstrating potent anti-cancer activity in various cancer cell lines. This guide provides a comparative analysis of this compound's efficacy against drug-resistant cancer models, supported by experimental data, to aid researchers, scientists, and drug development professionals in evaluating its therapeutic potential.

Comparative Efficacy in Drug-Resistant Cancer Cell Lines

The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and other cardiac glycosides in comparison to standard chemotherapeutic agents in both drug-sensitive and drug-resistant cancer cell lines. This data, compiled from multiple studies, highlights the potential of cardiac glycosides to circumvent common drug resistance mechanisms.

Table 1: Comparative IC50 Values in Doxorubicin-Resistant Cancer Cell Lines

CompoundCell LineIC50 (Sensitive)Cell Line (Resistant)IC50 (Resistant)Fold ResistanceReference
Digitoxin HepG2Not ReportedHepG2/ADM52.29 ± 6.26 nM (48h)Not Applicable[1]
Digoxin MCF-7Not ReportedMCF-7/DoxRNot ReportedNot Applicable[2]
5-Fluorouracil MCF-7/DoxRNot ReportedMCF-7/DoxR + DigoxinSynergistic cytotoxicityNot Applicable[2]

Table 2: Comparative IC50 Values in Cisplatin-Resistant Cancer Cell Lines

CompoundCell LineIC50 (Sensitive)Cell Line (Resistant)IC50 (Resistant)Fold ResistanceReference
Ouabain EC109Not ReportedEC109/CDDP710.63 nMNot Applicable[3]
Cisplatin EC109Not ReportedEC109/CDDP36.54 µMNot Applicable[3]
Cisplatin + Ouabain (20 nM) EC109Not ReportedEC109/CDDP3.39 µM10.78-fold sensitization[3]

Note: Direct comparative IC50 values for this compound in documented drug-resistant versus sensitive parental cell lines were not available in the reviewed literature. The data for other cardiac glycosides are presented to infer potential class effects.

Mechanism of Action in Overcoming Drug Resistance

This compound and other cardiac glycosides exert their anti-cancer effects through multiple mechanisms, several of which are directly relevant to overcoming drug resistance.

  • Inhibition of Na+/K+-ATPase: The primary mechanism of action for cardiac glycosides is the inhibition of the Na+/K+-ATPase pump.[4] This leads to an increase in intracellular sodium, which in turn increases intracellular calcium, triggering a cascade of events that can lead to apoptosis.[5]

  • Modulation of Key Signaling Pathways: this compound has been shown to attenuate several signaling pathways crucial for cancer cell survival and proliferation, including MAPK, PI3K/AKT/mTOR, and Wnt/β-catenin.[6][7][8] These pathways are often dysregulated in drug-resistant cancers.

  • Reversal of Multidrug Resistance (MDR): Some cardiac glycosides have been shown to reverse MDR. For instance, ouabain can down-regulate the expression of P-glycoprotein (P-gp), a major drug efflux pump, and the anti-apoptotic protein Bcl-2 in cisplatin-resistant esophageal carcinoma cells.[3] Similarly, digoxin has been found to reverse ABCB1-mediated multidrug resistance.[9][10]

  • Induction of Apoptosis: this compound induces apoptosis through both p53-dependent and independent mechanisms and can cause cell cycle arrest at the G2/M phase.[6] In lung adenocarcinoma cells, this compound promotes the expression of the death receptor DR5, leading to caspase activation and apoptosis.[11]

The following diagram illustrates the proposed mechanism by which this compound may overcome drug resistance by targeting key signaling pathways.

Strophanthidin_Signaling This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibits PI3K PI3K This compound->PI3K MAPK MAPK (MEK1) This compound->MAPK Wnt Wnt/β-catenin This compound->Wnt Apoptosis Apoptosis This compound->Apoptosis DrugEfflux Drug Efflux (P-gp) This compound->DrugEfflux Reduces NaK_ATPase->PI3K NaK_ATPase->MAPK NaK_ATPase->Wnt AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation MAPK->Proliferation Wnt->Proliferation Resistance Drug Resistance Proliferation->Resistance Apoptosis->Resistance DrugEfflux->Resistance

This compound's multifaceted impact on cancer cell signaling pathways to overcome drug resistance.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the evaluation of this compound and other cardiac glycosides.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

MTT_Workflow A Seed cells in 96-well plate B Incubate (24h) A->B C Treat with varying concentrations of drug B->C D Incubate (24-72h) C->D E Add MTT reagent D->E F Incubate (2-4h) E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance (e.g., 570 nm) G->H

A generalized workflow for determining cell viability using the MTT assay.

Protocol:

  • Seed cells at a predetermined density in a 96-well plate and incubate for 24 hours.[12]

  • Treat the cells with a serial dilution of the test compound (e.g., this compound) and a vehicle control.[12]

  • Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).[12]

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[13][14]

  • Add a solubilization solution, such as DMSO, to dissolve the formazan crystals.[13][14]

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.[13][14]

  • Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the drug concentration.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle:

  • Annexin V: Binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.[15][16]

  • Propidium Iodide (PI): A fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[15][16]

Workflow:

Apoptosis_Workflow A Treat cells with test compound B Harvest cells A->B C Wash with PBS B->C D Resuspend in Annexin V binding buffer C->D E Add Annexin V-FITC and Propidium Iodide D->E F Incubate in the dark E->F G Analyze by flow cytometry F->G

Workflow for the detection of apoptosis by Annexin V and Propidium Iodide staining.

Protocol:

  • Culture and treat cells with the desired concentration of the test compound.

  • Harvest the cells, including both adherent and floating populations.[15]

  • Wash the cells with cold PBS.[15]

  • Resuspend the cells in Annexin V binding buffer.[15]

  • Add Annexin V-FITC and propidium iodide to the cell suspension.[15]

  • Incubate the cells in the dark at room temperature.[15]

  • Analyze the stained cells by flow cytometry to quantify the different cell populations (viable, early apoptotic, late apoptotic, and necrotic).[15]

Conclusion

The available preclinical data suggests that this compound and other cardiac glycosides possess significant anti-cancer properties and hold promise for overcoming drug resistance in various cancer types. Their ability to modulate critical signaling pathways, reverse the expression of multidrug resistance proteins, and induce apoptosis in chemoresistant cells warrants further investigation. While direct comparative studies of this compound in a broad panel of drug-resistant models are still needed, the existing evidence strongly supports its continued evaluation as a potential therapeutic agent for drug-resistant cancers. Future research should focus on head-to-head comparisons with standard-of-care agents in well-characterized resistant models and in vivo studies to validate these promising in vitro findings.

References

Strophanthidin: A Potential New Player in Senolytic Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the validation of Strophanthidin as a senolytic agent, comparing its performance with established alternatives and providing supporting experimental data.

Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental biological process implicated in aging and a variety of age-related diseases. Senescent cells accumulate in tissues over time, contributing to chronic inflammation and tissue dysfunction through the secretion of a complex mix of pro-inflammatory cytokines, chemokines, and proteases known as the Senescence-Associated Secretory Phenotype (SASP). The selective elimination of these senescent cells by small molecules, termed senolytics, has emerged as a promising therapeutic strategy to combat age-related pathologies. This guide provides a detailed analysis of this compound, a cardiac glycoside, as a potential senolytic agent and compares its activity with the well-established senolytic combination of Dasatinib and Quercetin (D+Q).

Comparative Analysis of Senolytic Activity

While direct head-to-head comparative studies are limited, the available data suggests that this compound, like other cardiac glycosides, exhibits potent senolytic activity. The efficacy of senolytics is often quantified by their IC50 values (the concentration required to kill 50% of cells) in senescent versus non-senescent (or "normal") cells, and the resulting senolytic index (IC50 non-senescent / IC50 senescent). A higher senolytic index indicates greater selectivity for killing senescent cells.

Compound/CombinationTarget Cell TypeSenescence InducerIC50 (Senescent)IC50 (Non-senescent)Senolytic Index (SI)Reference
This compound IMR90 ER:RASOncogene (4OHT)Similar profile to k-strophanthinData not availableData not available[1]
Ouabain IMR90 ER:RASOncogene (4OHT)~50-fold lower than normal cellsData not available~50[1]
Digoxin A549BleomycinNanomolar rangeData not available>3.33[2]
Proscillaridin A BJ FibroblastsBleomycinNanomolar rangeData not available301[2]
Dasatinib + Quercetin Human preadipocytes, HUVECsVariousMicromolar rangeHigher than senescentVaries by cell type[3][4]

Mechanism of Action: Targeting the Na+/K+-ATPase Pump

This compound exerts its senolytic effect by inhibiting the α-subunit of the Na+/K+-ATPase pump, a transmembrane protein essential for maintaining cellular ion homeostasis.[5] This inhibition leads to an increase in intracellular sodium and a decrease in intracellular potassium concentrations. The altered ion gradients disrupt the function of other ion transporters, such as the sodium-calcium exchanger (NCX) and the sodium-hydrogen exchanger (NHE).

The subsequent rise in intracellular calcium and protons (acidification) creates a state of cellular stress that preferentially triggers apoptosis in senescent cells.[2] This process is mediated by the activation of the caspase cascade, leading to the execution of programmed cell death.[1]

This compound's Senolytic Mechanism of Action This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibits Ion_Imbalance ↑ [Na+]i, ↓ [K+]i NaK_ATPase->Ion_Imbalance Disrupts NCX_NHE Altered NCX & NHE function Ion_Imbalance->NCX_NHE Ca_H_Increase ↑ [Ca2+]i, ↑ [H+]i NCX_NHE->Ca_H_Increase Cell_Stress Cellular Stress Ca_H_Increase->Cell_Stress Caspase Caspase Activation Cell_Stress->Caspase Induces Apoptosis Apoptosis Caspase->Apoptosis

This compound's senolytic mechanism.

Modulation of the Senescence-Associated Secretory Phenotype (SASP)

The SASP contributes to the detrimental effects of senescent cells. An effective senolytic should not only eliminate senescent cells but also mitigate the associated pro-inflammatory microenvironment. While specific data on this compound's effect on the SASP is limited, studies on other senolytics, such as the D+Q combination, have demonstrated a reduction in the expression of key SASP factors, including the pro-inflammatory cytokines Interleukin-6 (IL-6) and Interleukin-8 (IL-8), and matrix metalloproteinases (MMPs).[4][6] Given that cardiac glycosides induce apoptosis, it is expected that this compound would similarly lead to a reduction in the overall SASP burden by eliminating the source of these secreted factors.

Experimental Workflow for Validating a Senolytic Agent cluster_0 Cell Culture & Senescence Induction cluster_1 Senolytic Treatment & Viability Assessment cluster_2 Senescence & SASP Marker Analysis Start Primary or Cancer Cell Lines Induction Induce Senescence (e.g., Radiation, Doxorubicin) Start->Induction Control_Cells Non-senescent Control Start->Control_Cells Senescent_Cells Senescent Cells Induction->Senescent_Cells Treatment_Sen Treat with this compound (Dose-response) Senescent_Cells->Treatment_Sen SA_beta_gal SA-β-gal Staining Senescent_Cells->SA_beta_gal SASP_Quant SASP Quantification (e.g., ELISA, Luminex) Senescent_Cells->SASP_Quant Treatment_Con Treat with this compound (Dose-response) Control_Cells->Treatment_Con Viability_Assay Cell Viability Assay (e.g., MTT, MTS) Treatment_Sen->Viability_Assay Treatment_Sen->SASP_Quant Treatment_Con->Viability_Assay IC50_Calc Calculate IC50 & Senolytic Index Viability_Assay->IC50_Calc

Workflow for validating a senolytic agent.

Experimental Protocols

Senescence-Associated β-Galactosidase (SA-β-gal) Staining

This assay is a widely used biomarker for senescent cells.

Materials:

  • Fixation Solution: 2% formaldehyde, 0.2% glutaraldehyde in PBS.

  • Staining Solution: 1 mg/mL X-gal, 40 mM citric acid/sodium phosphate (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2.

Protocol:

  • Wash cells twice with PBS.

  • Fix cells with Fixation Solution for 5 minutes at room temperature.

  • Wash cells three times with PBS.

  • Add Staining Solution and incubate at 37°C without CO2 for 12-16 hours.

  • Observe cells under a microscope for the development of a blue color, indicative of SA-β-gal activity.

Cell Viability Assay (MTT)

This colorimetric assay measures cellular metabolic activity to determine cell viability.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

Protocol:

  • Plate cells in a 96-well plate and treat with varying concentrations of the senolytic agent.

  • After the desired incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Add Solubilization Solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Quantification of SASP Factors (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify specific secreted proteins.

Materials:

  • Conditioned media from senescent cell cultures (treated and untreated).

  • Commercially available ELISA kits for specific SASP factors (e.g., IL-6, IL-8).

Protocol:

  • Collect conditioned media from cell cultures.

  • Follow the manufacturer's instructions for the specific ELISA kit.

  • Briefly, coat a 96-well plate with a capture antibody, add the conditioned media, then a detection antibody, and finally a substrate to produce a colorimetric signal.

  • Measure the absorbance and calculate the concentration of the SASP factor based on a standard curve.

Conclusion

This compound, a member of the cardiac glycoside family, demonstrates significant promise as a senolytic agent. Its mechanism of action, centered on the inhibition of the Na+/K+-ATPase pump, leads to the selective induction of apoptosis in senescent cells. While more direct comparative data with established senolytics like Dasatinib and Quercetin is needed, the available evidence suggests that this compound and other cardiac glycosides are potent and selective in their senolytic activity. Further research is warranted to fully elucidate its efficacy, optimal dosing, and potential for therapeutic applications in age-related diseases. The experimental protocols and validation workflow provided in this guide offer a framework for researchers to further investigate this compound and other novel senolytic candidates.

References

Comparative Transcriptome and Proteome Analysis of Strophanthidin-Treated Cancer Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the transcriptomic and proteomic changes induced by Strophanthidin, a cardiac glycoside with emerging anticancer properties, in various human cancer cell lines. The data presented is compiled from recent studies to facilitate a deeper understanding of this compound's mechanism of action and to support further research and drug development efforts.

I. Introduction to this compound's Anticancer Activity

This compound, a cardiac glycoside derived from plants of the Strophanthus genus, has traditionally been used in the treatment of heart conditions.[1] Recent research has repositioned cardiac glycosides as potent cytotoxic agents against various cancers.[2][3][4][5] this compound has demonstrated a dose-dependent cytotoxic effect in breast (MCF-7), non-small cell lung (A549), and hepatocellular (HepG2) carcinoma cells.[2][3][4] Its anticancer activity is attributed to the induction of DNA damage, cell cycle arrest at the G2/M phase, and the modulation of multiple key signaling pathways.[2][4][6]

II. Comparative Analysis of Protein Expression Changes

This compound treatment leads to significant alterations in the expression of proteins involved in critical cellular processes such as cell cycle regulation, apoptosis, and signal transduction. The following tables summarize the observed changes in key protein expression across different cancer cell lines.

Table 1: Effect of this compound on Key Signaling Pathway Proteins

ProteinPathwayCell Line(s)Observed EffectReference
MEK1MAPKMCF-7, A549, HepG2Inhibition[2][3][4]
PI3KPI3K/AKT/mTORMCF-7, A549, HepG2Inhibition[2][3][4]
AKTPI3K/AKT/mTORMCF-7, A549, HepG2Inhibition[2][3][4]
mTORPI3K/AKT/mTORMCF-7, A549, HepG2Inhibition[2][3][4]
Gsk3αWnt/β-CateninMCF-7, A549, HepG2Inhibition[2][3][4]
β-cateninWnt/β-CateninMCF-7, A549, HepG2Inhibition[2][3][4]

Table 2: Effect of this compound on Cell Cycle and Apoptosis Regulators

Protein/GeneFunctionCell Line(s)Observed EffectReference
Checkpoint KinasesCell Cycle RegulationMCF-7, A549, HepG2Inhibition[6]
Cyclin-Dependent KinasesCell Cycle RegulationMCF-7, A549, HepG2Inhibition[6]
p53Tumor SuppressorMCF-7Validation of Expression[7]
EGR1Transcription FactorMCF-7Key Variable Gene[7]
MAPK1SignalingMCF-7Validation of Expression[7]
CCNKCell CycleMCF-7Validation of Expression[7]
CASP9ApoptosisMCF-7Validation of Expression[7]
BCL2L1ApoptosisMCF-7Validation of Expression[7]
CDK7Cell CycleMCF-7Validation of Expression[7]
CDK2Cell CycleMCF-7Validation of Expression[7]
CDK2AP1Cell CycleMCF-7Validation of Expression[7]
CDKN1ACell CycleMCF-7Validation of Expression[7]
TRAIL-R2 (DR5)ApoptosisA549Promotion of Expression[8]
Caspase 3/6/8ApoptosisA549Activation[8]

III. Signaling Pathways Modulated by this compound

This compound exerts its anticancer effects by attenuating several critical signaling pathways that are often dysregulated in cancer.

This compound has been shown to inhibit key components of the MAPK signaling pathway, such as MEK1.[2][3][4] This pathway is crucial for cell proliferation and survival.

MAPK_Pathway This compound This compound MEK1 MEK1 This compound->MEK1 ERK ERK MEK1->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: this compound's inhibition of the MAPK pathway.

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. This compound treatment leads to the inhibition of PI3K, AKT, and mTOR.[2][3][4]

PI3K_AKT_mTOR_Pathway This compound This compound PI3K PI3K This compound->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Wnt_BetaCatenin_Pathway This compound This compound Gsk3a Gsk3α This compound->Gsk3a BetaCatenin β-catenin This compound->BetaCatenin Gsk3a->BetaCatenin GeneTranscription Target Gene Transcription BetaCatenin->GeneTranscription TRAIL_DR5_Pathway This compound This compound DR5 TRAIL-R2 (DR5) This compound->DR5 Caspases Caspase 3/6/8 DR5->Caspases Apoptosis Apoptosis Caspases->Apoptosis Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis Control Control Cells RNA_Extraction RNA Extraction Control->RNA_Extraction Treated This compound-Treated Cells Treated->RNA_Extraction RNA_Seq RNA Sequencing RNA_Extraction->RNA_Seq Data_Analysis Bioinformatic Analysis (DEG, GO, KEGG) RNA_Seq->Data_Analysis Validation Validation (qRT-PCR, Western Blot) Data_Analysis->Validation

References

Safety Operating Guide

Navigating the Safe Handling of Strophanthidin: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Strophanthidin is a highly toxic cardiac glycoside that is fatal if swallowed, inhaled, or in contact with skin. Strict adherence to safety protocols is mandatory. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound, offering procedural, step-by-step guidance for safe handling, storage, emergency response, and disposal.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive PPE strategy is crucial to prevent exposure. The following table outlines the required PPE for various tasks.

TaskRequired Personal Protective Equipment
Handling/Weighing Powder - Full-face respirator with appropriate cartridges for toxic dust- Chemical-resistant, impervious clothing (e.g., lab coat, coveralls)- Double-gloving with chemical-resistant gloves (e.g., nitrile)- Tightly fitting safety goggles or a face shield- Closed-toe shoes
Working with Solutions - Lab coat- Chemical-resistant gloves (e.g., nitrile)- Safety glasses with side shields or goggles
Cleaning Spills - Full-face respirator with appropriate cartridges for toxic dust- Chemical-resistant, impervious coveralls- Heavy-duty, chemical-resistant gloves- Chemical-resistant boots- Safety goggles or face shield

Operational Plan: Safe Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is paramount to maintaining a safe laboratory environment.

Handling:

  • Always handle this compound within a certified chemical fume hood to ensure adequate ventilation and to contain any airborne particles.[1]

  • Before use, ensure all necessary safety equipment, including an emergency shower and eyewash station, is accessible and in good working order.

  • Avoid the formation of dust when handling the solid form.[2]

  • Wash hands thoroughly with soap and water immediately after handling, even if gloves were worn.[1][3]

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.[1]

Storage:

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.

  • The recommended storage temperature is -20°C.[4][5]

  • Keep the container tightly sealed and clearly labeled as "Highly Toxic."

  • Store in a locked cabinet or other secure location to restrict access to authorized personnel only.

Emergency Procedures: First Aid and Spill Response

In the event of an exposure or spill, immediate and appropriate action is critical.

First Aid Measures:

  • General Advice: In case of accident or if you feel unwell, seek immediate medical attention and show the safety data sheet to the doctor.[1]

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a physician immediately.[1]

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Call a physician immediately.[2]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a physician immediately.[2]

Spill Response Plan:

A spill of this compound powder is a high-hazard situation that requires a calm and methodical response. The following workflow diagram outlines the necessary steps.

Strophanthidin_Spill_Workflow cluster_Initial_Response Initial Response cluster_Cleanup_Preparation Cleanup Preparation cluster_Spill_Containment_and_Cleanup Spill Containment & Cleanup cluster_Post_Cleanup Post-Cleanup Evacuate Evacuate Immediate Area Alert Alert Others & Secure the Area Evacuate->Alert Assess Assess the Spill (Size & Risk) Alert->Assess Don_PPE Don Full Spill Response PPE Assess->Don_PPE If spill is manageable Prepare_Kit Prepare Spill Kit (Absorbent, Waste Bags, Scoops) Don_PPE->Prepare_Kit Cover Gently Cover Spill with Absorbent Material (Work from outside in to avoid dust) Prepare_Kit->Cover Collect Carefully Scoop Contaminated Material Cover->Collect Place_in_Bag Place in Labeled Hazardous Waste Bag Collect->Place_in_Bag Wipe Wipe Spill Area with a Wet Cloth Place_in_Bag->Wipe Place_Wipe Place Contaminated Cloth in Waste Bag Wipe->Place_Wipe Seal Seal the Waste Bag Place_Wipe->Seal Doff_PPE Doff PPE Correctly Seal->Doff_PPE Dispose_PPE Dispose of Contaminated PPE as Hazardous Waste Doff_PPE->Dispose_PPE Wash Wash Hands and Exposed Skin Thoroughly Dispose_PPE->Wash Report Report the Incident to a Supervisor Wash->Report

Caption: Workflow for handling a this compound powder spill.

Disposal Plan: Managing this compound Waste

All this compound waste, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Collection: Collect all this compound waste in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Labeling: The label should include the words "Hazardous Waste," "Toxic," and "this compound."

  • Storage of Waste: Store the hazardous waste container in a designated, secure area, away from general laboratory traffic.

  • Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company. Do not pour any this compound waste down the drain.

Quantitative Data Summary

PropertyValue
Molecular Formula C₂₃H₃₂O₆
Molecular Weight 404.50 g/mol [4]
CAS Number 66-28-4[4]
EC Number 200-626-6[4]
Storage Temperature -20°C[4]
Toxicity Fatal if swallowed, in contact with skin, or if inhaled.[1]
Mechanism of Action Inhibitor of Na⁺/K⁺-ATPase.[5][6]

Signaling Pathway: Mechanism of Action

This compound exerts its biological effects by inhibiting the Na⁺/K⁺-ATPase pump located in the cell membrane of cardiac myocytes. This inhibition leads to a cascade of events resulting in increased cardiac contractility.

Strophanthidin_Mechanism This compound This compound NaK_ATPase Na⁺/K⁺-ATPase Pump This compound->NaK_ATPase Inhibits Intra_Na ↑ Intracellular Na⁺ NaK_ATPase->Intra_Na Leads to NCX Na⁺/Ca²⁺ Exchanger Activity Intra_Na->NCX Reduces Intra_Ca ↑ Intracellular Ca²⁺ NCX->Intra_Ca Results in SR_Ca_Release ↑ Ca²⁺ Release from Sarcoplasmic Reticulum Intra_Ca->SR_Ca_Release Contractility ↑ Cardiac Contractility (Inotropic Effect) SR_Ca_Release->Contractility

Caption: Mechanism of this compound's inotropic effect.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.